2-Fluoro-5-isopropylphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-fluoro-5-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCUUQOHGRSVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681694 | |
| Record name | [2-Fluoro-5-(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256354-92-3 | |
| Record name | B-[2-Fluoro-5-(1-methylethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Fluoro-5-(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-isopropylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for 2-Fluoro-5-isopropylphenylboronic acid (CAS 1256354-92-3) is not extensively available in public literature. This guide provides a comprehensive overview based on data from structurally analogous compounds and predictive models. All data presented should be considered representative and requires experimental verification.
Core Chemical Properties
This compound is a substituted aromatic boronic acid. The presence of a fluorine atom and an isopropyl group on the phenyl ring influences its electronic properties and reactivity, making it a valuable building block in organic synthesis, particularly in cross-coupling reactions.
Physicochemical Data
| Property | This compound | (3-Bromo-2-fluoro-5-isopropylphenyl)boronic acid (Analog) |
| CAS Number | 1256354-92-3 | Not Available |
| Molecular Formula | C₉H₁₂BFO₂[1] | C₉H₁₁BBrFO₂[2] |
| Molecular Weight | 182.00 g/mol [1] | 260.90 g/mol [2] |
| Appearance | Expected to be a white to off-white solid | Not Available |
| Melting Point | Not Available | Not Available |
| Boiling Point | Not Available | Not Available |
| Solubility | Expected to be soluble in organic solvents like THF, Dioxane, and DMF | Not Available |
Safety and Handling
A Material Safety Data Sheet (MSDS) for this compound exists, indicating that the compound is considered harmful. General safety precautions for handling fluorinated phenylboronic acids should be followed. These compounds are typically irritants to the skin, eyes, and respiratory tract.
General Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Synthesis and Reactivity
General Synthesis Pathway
The synthesis of this compound typically proceeds via a lithium-halogen exchange reaction followed by borylation. The general workflow is outlined below.
Caption: Synthetic workflow for this compound.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The fluorine substituent can influence the reactivity of the boronic acid.
The general catalytic cycle for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available literature, the following represents a general procedure for the synthesis and a subsequent Suzuki-Miyaura coupling, adapted from methodologies for analogous compounds.
Synthesis of this compound
Materials:
-
1-Bromo-2-fluoro-5-isopropylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2-fluoro-5-isopropylbenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a 1M HCl solution and stir vigorously for 1 hour.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Protocol
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Degassed solvent (e.g., toluene, dioxane, or a DMF/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Add the degassed solvent (5-10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Predicted Spectroscopic Data
Experimental spectroscopic data for this compound is not publicly available. The following tables provide predicted spectral data based on the analysis of structurally related compounds.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |
| -CH(CH₃)₂ | ~3.0 | Septet | ~7 | |
| -CH(CH₃ )₂ | ~1.2 | Doublet | ~7 | |
| Aromatic H | ~7.0 - 7.5 | Multiplet | Complex splitting due to H-H and H-F coupling. | |
| -B(OH )₂ | ~8.0 | Broad Singlet | Chemical shift is concentration and water dependent. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| -C H(CH₃)₂ | ~33 | |
| -CH(C H₃)₂ | ~24 | |
| Aromatic C | ~115 - 160 | Complex pattern with C-F couplings. |
| C -F | ~160 (d, ¹J(C,F) ≈ 240-250 Hz) | Large one-bond C-F coupling constant. |
| C -B | Not typically observed |
Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆)
| Fluorine Assignment | Predicted δ (ppm) | Notes |
| Ar-F | ~(-110) to (-125) | Referenced to CFCl₃. |
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 183.1 | |
| [M+Na]⁺ | 205.1 | |
| [M-H]⁻ | 181.1 |
Key Fragmentation Patterns: Loss of water ([M-H₂O]⁺) and the boronic acid group ([M-B(OH)₂]⁺) are common fragmentation pathways for phenylboronic acids.
References
An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-isopropylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of a proposed synthetic protocol for 2-Fluoro-5-isopropylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct published synthesis for this specific compound, this document outlines a robust and plausible protocol extrapolated from well-established methodologies for analogous arylboronic acids. The primary route detailed is the formation of a Grignard reagent from an aryl bromide precursor, followed by borylation.
Core Synthesis Pathway
The proposed synthesis of this compound commences with the commercially available starting material, 1-bromo-2-fluoro-5-isopropylbenzene. The key transformation involves a Grignard reaction to form an organomagnesium intermediate, which is subsequently reacted with a borate ester. Acidic workup then yields the desired boronic acid. This method is a classic and effective approach for the preparation of arylboronic acids.[1]
Experimental Protocol
This protocol is a proposed route based on established chemical principles for the synthesis of analogous compounds.[1]
Materials:
-
1-bromo-2-fluoro-5-isopropylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Instrumentation:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Dry ice/acetone bath
-
Rotary evaporator
Procedure:
-
Grignard Reagent Formation:
-
A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is dried in an oven and allowed to cool under a stream of inert gas (Argon or Nitrogen).
-
Magnesium turnings (1.2 equivalents) are added to the flask, followed by a single crystal of iodine to initiate the reaction.
-
Anhydrous THF is added to cover the magnesium turnings.
-
A solution of 1-bromo-2-fluoro-5-isopropylbenzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the aryl bromide solution is added to the magnesium suspension. The reaction is initiated, which can be observed by a gentle reflux and the disappearance of the iodine color.[1]
-
The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[1]
-
-
Borylation:
-
The reaction mixture containing the Grignard reagent is cooled to -78 °C using a dry ice/acetone bath.[1]
-
Triisopropyl borate (1.5 equivalents), dissolved in anhydrous THF, is added dropwise to the cold Grignard solution over 30 minutes, ensuring the internal temperature is maintained below -60 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.
-
-
Hydrolysis and Workup:
-
The reaction mixture is cooled in an ice bath.
-
2 M aqueous HCl is slowly added to quench the reaction and hydrolyze the boronate ester, adjusting the pH to approximately 2.
-
The mixture is stirred for at least 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield this compound as a solid.
-
Alternatively, purification can be achieved by forming a salt of the boronic acid with a base, followed by extraction and acidification.[2][3]
-
Quantitative Data from Analogous Syntheses
The following table summarizes typical reaction conditions and yields for the synthesis of structurally similar arylboronic acids via Grignard reaction, providing a reasonable expectation for the synthesis of this compound.
| Parameter | Standard Conditions (Analogous Aryl Bromides) | Reference |
| Starting Material | Aryl Bromide | [1] |
| Reagents | Mg, I₂ (cat.), Triisopropyl borate | [1] |
| Solvent | Anhydrous THF | [1] |
| Grignard Formation Temp. | Reflux | [1] |
| Borylation Temp. | -78 °C to Room Temperature | [1] |
| Yield | Good to Excellent | [1][4] |
Logical Workflow of the Synthesis
The diagram below illustrates the key transformations and logical progression of the proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Alternative Synthetic Approach: Lithiation
An alternative to the Grignard reaction is the use of an organolithium reagent for a lithium-halogen exchange, followed by borylation. This method is also widely used for the synthesis of arylboronic acids.[5]
Brief Protocol Outline:
-
Dissolve 1-bromo-2-fluoro-5-isopropylbenzene in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Add an organolithium reagent, such as n-butyllithium, dropwise.
-
After a short stirring period, add a trialkyl borate (e.g., triisopropyl borate).
-
Allow the reaction to warm to room temperature and then perform an acidic workup as described in the Grignard protocol.
This method can be advantageous for substrates that are not amenable to Grignard reagent formation.
Conclusion
This technical guide provides a comprehensive, albeit proposed, protocol for the synthesis of this compound. The detailed Grignard-based methodology, supported by data from analogous reactions and a clear workflow diagram, offers a solid foundation for researchers to produce this valuable compound. The outlined procedures are based on robust and well-documented chemical transformations, ensuring a high probability of success for experienced synthetic chemists.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Fluoro-5-isopropylphenylboronic acid
CAS Number: 1256354-92-3
This technical guide provides a comprehensive overview of 2-Fluoro-5-isopropylphenylboronic acid, a fluorinated arylboronic acid of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a plausible synthetic route, details its application in Suzuki-Miyaura cross-coupling reactions, and discusses its potential in medicinal chemistry.
Compound Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its key identifiers and calculated properties.
| Property | Value | Source |
| CAS Number | 1256354-92-3 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₂BFO₂ | Inferred |
| Molecular Weight | 182.00 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Solubility | Likely soluble in organic solvents such as THF, Dioxane, and DMF | Inferred |
Synthesis
Proposed Synthetic Pathway
The synthesis would likely start from the commercially available 1-bromo-4-fluoro-2-isopropylbenzene. This starting material would undergo a lithium-halogen exchange reaction at low temperature, followed by quenching with a borate ester to form the boronate ester, which is then hydrolyzed to the desired boronic acid.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Adapted)
Materials:
-
1-Bromo-4-fluoro-2-isopropylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-fluoro-2-isopropylbenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to facilitate the lithium-halogen exchange.
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl solution and stir vigorously for 1 hour.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.[1]
Applications in Suzuki-Miyaura Cross-Coupling
Phenylboronic acids are crucial reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds. The presence of the fluorine atom in this compound can influence the electronic properties of the molecule, potentially enhancing its reactivity and the properties of the resulting coupled products.[2]
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Significance in Medicinal Chemistry and Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties of the molecule.[2] The fluorine atom in this compound makes it a valuable building block for the synthesis of novel pharmaceutical compounds.
Potential benefits of incorporating a 2-fluoro-5-isopropylphenyl moiety:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[2]
-
Lipophilicity and Permeability: The fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.[2]
-
pKa Modulation: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can affect a drug's solubility and target engagement.
While no specific biological activities have been reported for this compound itself, its structural features suggest its utility in the synthesis of inhibitors for various biological targets where fluorinated aromatic moieties are known to be beneficial.
Safety Information
Potential Hazards:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
For detailed safety information, it is recommended to consult the SDS provided by the supplier.
Disclaimer: This technical guide has been compiled from publicly available information and by extrapolation from structurally related compounds. The experimental protocols are intended as general guidelines and may require optimization. All chemical manipulations should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
References
2-Fluoro-5-isopropylphenylboronic acid molecular weight and formula
For researchers and professionals in the field of drug development and chemical synthesis, precise molecular data is paramount. This guide provides the essential molecular formula and weight for 2-Fluoro-5-isopropylphenylboronic acid.
The fundamental chemical properties of this compound are summarized in the table below. This information is critical for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.
| Property | Value |
| Molecular Formula | C9H12BFO2 |
| Molecular Weight | 182.00 g/mol [1] |
This data serves as a foundational reference for any experimental or theoretical work involving this compound.
While this document focuses on the core molecular properties, it is understood that comprehensive research would involve detailed experimental protocols and pathway analysis. However, as this guide is specific to the molecular weight and formula, such sections are not applicable here.
Below is a simple logical diagram illustrating the relationship between the compound's name and its primary molecular identifiers.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of Ortho-Fluoro Substituted Arylboronic Acids
This technical guide provides a comprehensive overview of the reactivity of ortho-fluoro substituted arylboronic acids, with a particular focus on their application in Suzuki-Miyaura cross-coupling reactions. The unique electronic and steric properties imparted by the ortho-fluoro substituent present both challenges and opportunities in organic synthesis, which are explored in detail below. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Core Principles: Understanding the Impact of the Ortho-Fluoro Substituent
The presence of a fluorine atom at the ortho position of an arylboronic acid significantly influences its chemical properties and reactivity. This is primarily due to the interplay of fluorine's strong electron-withdrawing inductive effect and its steric bulk.
Electronic Effects
Fluorine is the most electronegative element, and its placement on the aromatic ring, particularly in proximity to the boronic acid moiety, has profound electronic consequences. The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron atom.[1] This heightened acidity can influence the equilibrium of boronic acid and boronate formation, a critical step for efficient transmetalation in cross-coupling reactions.[1] The pKa values of fluorinated phenylboronic acids typically range from 6.17 to 8.77.[1]
Steric Hindrance
The ortho-fluoro substituent introduces steric bulk around the reactive center. This can hinder the approach of the palladium catalyst to the boronic acid, potentially slowing down the rate of transmetalation. The selection of appropriate ligands on the palladium catalyst is therefore crucial to overcome this steric impediment.
Stability and Decomposition
A significant challenge associated with electron-deficient arylboronic acids, including many ortho-fluoro substituted variants, is their propensity for protodeboronation.[2][3] This decomposition pathway, where the boronic acid group is replaced by a hydrogen atom, can reduce the yield of the desired cross-coupled product.[3][4] The stability of boronic acids is a critical consideration, and in some cases, more stable derivatives like MIDA boronates or trifluoroborate salts are employed to mitigate decomposition.[5][6] In the solid state or under anhydrous conditions, arylboronic acids can also form cyclic trimers known as boroxines, a process that can be influenced by ortho substituents.[5]
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reaction typically involves an organoboron compound (like an arylboronic acid), an organic halide, a palladium catalyst, and a base.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of steps involving a palladium catalyst, as illustrated below.[7]
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of Fluorine in Modifying Phenylboronic Acid Reactivity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The strategic incorporation of fluorine atoms into the phenylboronic acid scaffold profoundly alters its electronic properties, reactivity, and biological activity. Due to its high electronegativity, fluorine acts as a potent electron-withdrawing group, significantly increasing the Lewis acidity of the boron center and lowering the pKa of the boronic acid.[1] This electronic modulation enhances the efficacy of fluorinated phenylboronic acids in a range of chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] Furthermore, these modified properties are leveraged in drug design, where fluorinated phenylboronic acids serve as effective enzyme inhibitors, particularly for serine proteases, and as versatile components in chemical sensors.[4][5][6] This guide provides a comprehensive overview of the fundamental principles governing fluorine's influence, quantitative data on its effects, detailed experimental protocols, and visualizations of key concepts and pathways.
The Electronic Influence of Fluorine on Phenylboronic Acid
The reactivity of phenylboronic acid is intrinsically linked to the electrophilicity of its boron atom. Fluorine substitution modifies this reactivity primarily through its strong electron-withdrawing inductive effect.
Inductive and Resonance Effects
Fluorine's high electronegativity withdraws electron density from the aromatic ring through the sigma bond network (a -I effect). This inductive effect is distance-dependent and is most pronounced when fluorine is in the ortho or meta position. In the para position, the inductive effect is partially counteracted by a +R (resonance) effect, where fluorine's lone pairs can donate electron density to the ring. However, the inductive effect generally dominates, leading to an overall increase in the Lewis acidity of the boron center.[1] For substituents like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), the resonance effect is weak or non-existent, resulting in a significant increase in acidity regardless of position.[1]
Modulation of pKa and Lewis Acidity
Phenylboronic acids are primarily Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. The equilibrium of this reaction is described by the pKa. The unsubstituted phenylboronic acid has a pKa of approximately 8.86.[1] The introduction of fluorine substituents lowers this pKa, making the compound a stronger acid.[1]
This increased acidity is a direct consequence of the stabilization of the resulting negative charge on the boronate anion by the electron-withdrawing fluorine atoms. The effect is position-dependent:
-
ortho-Fluorine: Leads to a significant increase in acidity, not only due to the inductive effect but also potentially through the formation of an intramolecular hydrogen bond between the hydroxyl group and the fluorine atom (B–O–H···F), which stabilizes the neutral acid form.[1]
-
meta-Fluorine: Acidity is enhanced due to a strong inductive effect with minimal resonance opposition.[1]
-
para-Fluorine: Shows the least influence on pKa because the inductive and resonance effects partially cancel each other out.[1]
The Lewis acidity of the boron atom is a critical factor in its interactions with Lewis bases, which is fundamental to its role in catalysis and as an enzyme inhibitor.[7][8]
Quantitative Analysis of Fluorine's Impact
The effects of fluorine substitution on the properties of phenylboronic acids can be quantified through pKa measurements and kinetic studies of relevant reactions.
Data Presentation: pKa Values
The following table summarizes the pKa values for a selection of fluorinated phenylboronic acids, demonstrating the impact of the position and number of fluorine substituents.
| Compound | pKa Value | Reference(s) |
| Phenylboronic Acid | 8.86 | [1] |
| 2-Fluorophenylboronic Acid | 8.77 | [1] |
| 3-Fluorophenylboronic Acid | 8.42 | [1] |
| 4-Fluorophenylboronic Acid | 8.77 | [1] |
| 3,5-Difluorophenylboronic Acid | 7.73 | [9] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | [1] |
| 4-(Trifluoromethyl)phenylboronic Acid | 8.35 | [9] |
| 3,5-Bis(trifluoromethyl)phenylboronic Acid | 7.15 | [9] |
Table 1: Comparison of pKa values for various fluorinated phenylboronic acids. The data illustrates the general trend of increasing acidity (lower pKa) with increased fluorine substitution and highlights the positional effects.
Data Presentation: Reactivity in Suzuki-Miyaura Coupling
The enhanced Lewis acidity of fluorinated phenylboronic acids often translates to improved performance in Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the fluorinated aryl group can facilitate the transmetalation step, which is often rate-limiting.
| Boronic Acid | Aryl Halide | Catalyst/Conditions | Relative Rate/Yield | Reference(s) |
| Phenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Good Conversion | [10] |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Excellent Conversion | [10] |
| Pentafluorophenylboronic Acid | Phenyl Iodide/Bromide | Pd(PPh3)4/CsF/Ag2O | >90% Yield | [11][12] |
| 2,4,6-Trifluorophenylboronic acid | Various | Pd-based | Enhanced Reactivity | [3] |
Table 2: Summary of the reactivity of fluorinated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. Fluorination generally leads to higher yields and/or faster reaction rates.
Experimental Protocols
Protocol for pKa Determination via Potentiometric Titration
This protocol outlines a standard method for determining the pKa of a phenylboronic acid derivative.
Materials and Equipment:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Stir plate and stir bar
-
Reaction vessel
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
Phenylboronic acid sample (high purity)
-
Deionized water (purged with nitrogen to remove CO2)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the phenylboronic acid to prepare a solution of known concentration (typically 1-5 mM) in deionized water.
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using the standardized HCl solution. This ensures the boronic acid is fully protonated at the start of the titration.
-
Titration: Begin the titration by adding small, precise aliquots of the standardized 0.1 M NaOH solution.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration until the pH has passed the expected pKa and a clear inflection point is observed on the titration curve (pH vs. volume of NaOH added).
-
Data Analysis: The pKa is determined as the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). This can be found from the first derivative plot of the titration curve.
-
Replicates: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[13]
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general workflow for coupling a fluorinated phenylboronic acid with an aryl halide.
Materials and Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Heating mantle or oil bath
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Fluorinated phenylboronic acid
-
Aryl halide (bromide or iodide)
-
Base (e.g., K2CO3, Cs2CO3, CsF)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the fluorinated phenylboronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Characterization: Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Mandatory Visualizations
Logical Relationships
Figure 1: Logical flow of fluorine's influence on phenylboronic acid.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pnas.org [pnas.org]
- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to 2-Fluoro-5-isopropylphenylboronic Acid for Researchers and Drug Development Professionals
Introduction
2-Fluoro-5-isopropylphenylboronic acid, with CAS number 1256354-92-3, is a substituted arylboronic acid that serves as a valuable building block in modern organic synthesis. Its unique trifunctional substitution pattern—a fluorine atom, an isopropyl group, and a boronic acid moiety—makes it a versatile reagent, particularly in the realm of medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The isopropyl group provides steric bulk and lipophilicity, while the boronic acid functionality is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.
This technical guide provides a comprehensive overview of this compound, including a summary of suppliers and pricing, its key chemical properties, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Suppliers and Pricing
A variety of chemical suppliers offer this compound, typically with purities of 96% or higher. The pricing can vary based on the supplier, quantity, and purity. Below is a summary of available data.
| Supplier | Quantity | Purity | Price (USD) |
| AbacipharmTech | 250mg | 96% | $113.10 |
| 1g | 96% | $268.41 | |
| 5g | 96% | $938.54 | |
| Apollo Scientific | - | 96% | Contact for pricing |
| Weifang Yangxu Group Co., Ltd | 1-100 Kilogram | 99.9% | $10/Kilogram |
Note: Pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Chemical Properties
| Property | Value |
| CAS Number | 1256354-92-3 |
| Molecular Formula | C9H12BFO2 |
| Molecular Weight | 182.00 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF) |
Key Applications in Synthesis
The primary application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, catalyzed by a palladium complex. The fluorine and isopropyl substituents on the phenyl ring of the boronic acid are carried through the reaction, allowing for the synthesis of complex molecules with tailored properties.
The strategic incorporation of the 2-fluoro-5-isopropylphenyl moiety can be particularly advantageous in drug design. The fluorine atom can act as a bioisostere for a hydrogen atom, potentially improving metabolic stability by blocking sites of oxidation, and can also modulate the acidity of nearby functional groups. The isopropyl group can enhance binding to hydrophobic pockets in target proteins.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
While specific experimental protocols for this compound are not widely published in peer-reviewed literature, a general and robust protocol for the Suzuki-Miyaura coupling of a similar fluorinated phenylboronic acid can be adapted. The following procedure is based on established methods for Suzuki-Miyaura reactions and should serve as a strong starting point for optimization.
Reaction Scheme:
A general Suzuki-Miyaura reaction scheme.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DMF and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equivalents).
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe. The volume of solvent should be sufficient to dissolve the reactants, typically to a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Reaction Mechanism and Workflow Visualization
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The logical workflow for carrying out a Suzuki-Miyaura coupling experiment is outlined below.
Logical workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl structures containing a strategically placed fluorine atom and an isopropyl group. This guide provides researchers and scientists with the essential information needed to source and effectively utilize this important building block in their synthetic endeavors. As with any chemical reaction, optimization of the provided general protocol for specific substrates is recommended to achieve the best results.
Safety data sheet for 2-Fluoro-5-isopropylphenylboronic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Fluoro-5-isopropylphenylboronic acid (CAS No. 1256354-92-3) was not publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds and should be used as a general guide for handling, storage, and use. Researchers should always perform a thorough risk assessment before handling this chemical and consult with their institution's safety office.
This technical guide provides an overview of the available safety information, physical and chemical properties, and a representative experimental protocol relevant to this compound for researchers, scientists, and drug development professionals.
Compound Identification
| Compound Name | This compound |
| CAS Number | 1256354-92-3[1] |
| Molecular Formula | C₉H₁₂BFO₂ |
| Molecular Weight | 182.00 g/mol |
| Structure | (A 2D structure of the molecule should be depicted here if possible) |
Hazard Identification and Safety Data
Due to the absence of a specific SDS for this compound, the following tables summarize data from closely related fluorinated and isopropyl-substituted phenylboronic acids. This information provides an indication of the potential hazards.
GHS Hazard Classification (Representative for Related Compounds)
| Hazard Class | Hazard Statement |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | May cause respiratory irritation |
Data extrapolated from related fluorinated phenylboronic acids.
Physical and Chemical Properties (Data from Related Compounds)
| Property | 5-Fluoro-2-isopropoxyphenylboronic acid | 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid |
| CAS Number | 480438-63-9[2] | 875446-29-0[3] |
| Appearance | Solid[2] | No data available |
| Melting Point | 80-90°C[2] | No data available |
| Boiling Point | No data available | No data available |
| Flash Point | No data available | No data available |
| Solubility | No data available | No data available |
Toxicological Information (Data from Related Compounds)
For the related compound 5-Fluoro-2-isopropoxyphenylboronic acid, no quantitative toxicological data is available for acute toxicity, skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity[2]. The absence of data does not mean the substance is harmless.
Stability and Reactivity (Data from Related Compounds)
| Parameter | Information for 5-Fluoro-2-isopropoxyphenylboronic acid |
| Reactivity | No data available[2] |
| Chemical Stability | Stable under recommended storage conditions[2] |
| Possibility of Hazardous Reactions | No data available[2] |
| Conditions to Avoid | No data available |
| Incompatible Materials | No data available[2] |
| Hazardous Decomposition Products | Under fire conditions: Carbon monoxide, hydrogen fluoride[2] |
Handling and Storage
Based on information for similar compounds, the following handling and storage procedures are recommended:
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed[3].
-
Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place[3]. For some related boronic acids, storage at -20°C is recommended[4].
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Phenylboronic acids are common reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general, representative protocol that may be adapted for this compound.
Objective: To couple this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction setup (e.g., Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Diagrams
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
This guide is intended for informational purposes only and does not constitute a comprehensive safety assessment. Always consult the most current safety data and conduct a thorough risk assessment before use.
References
Spectroscopic Analysis of 2-Fluoro-5-isopropylphenylboronic acid: A Technical Guide
Disclaimer: As of December 2025, publicly available experimental spectroscopic data for 2-Fluoro-5-isopropylphenylboronic acid is limited. This guide provides a predictive analysis based on the known spectral properties of structurally related compounds, including 2-fluorophenylboronic acid and other substituted phenylboronic acids. The information herein is intended to serve as a reference for researchers aiming to synthesize and characterize this compound.
Predicted Spectroscopic Data
The spectral characteristics of this compound are predicted based on the electronic effects of its substituents on the phenyl ring. The fluorine atom is an ortho, para-director and is strongly electronegative. The isopropyl group is an ortho, para-director and is weakly electron-donating. The boronic acid group is a meta-director and is electron-withdrawing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). Spectra are referenced to a standard solvent like deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |
| B(OH)₂ | ~8.0 (broad s) | Broad Singlet | - | Chemical shift is concentration and water dependent. |
| H-6 | ~7.5 - 7.6 | Doublet of Doublets (dd) | ³J(H,H) ≈ 8 Hz, ⁴J(H,F) ≈ 5 Hz | |
| H-4 | ~7.3 - 7.4 | Doublet of Doublets (dd) | ³J(H,H) ≈ 8 Hz, ⁴J(H,F) ≈ 2 Hz | |
| H-3 | ~7.1 - 7.2 | Doublet of Doublets (dd) | ³J(H,H) ≈ 8 Hz, ³J(H,F) ≈ 9 Hz | |
| -CH(CH₃)₂ | ~2.9 - 3.1 | Septet | ³J(H,H) ≈ 7 Hz | |
| -CH(CH₃)₂ | ~1.2 | Doublet | ³J(H,H) ≈ 7 Hz |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C-1 (C-B) | ~130 - 135 | Signal may be broad or unobserved due to quadrupolar relaxation of the boron nucleus. |
| C-2 (C-F) | ~160 - 165 (d, ¹J(C,F) ≈ 240-250 Hz) | Direct C-F coupling is very large. |
| C-3 | ~115 - 120 (d, ²J(C,F) ≈ 20-25 Hz) | |
| C-4 | ~125 - 130 | |
| C-5 (C-isopropyl) | ~145 - 150 | |
| C-6 | ~118 - 122 (d, ²J(C,F) ≈ 20-25 Hz) | |
| -CH(CH₃)₂ | ~33 - 35 | |
| -CH(CH₃)₂ | ~23 - 25 |
Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data
| Nucleus | Predicted δ (ppm) | Notes |
| ¹⁹F | ~(-110) to (-120) | Chemical shift is influenced by the ortho-boronic acid group. |
| ¹¹B | ~28 - 33 | This range is characteristic of trigonal (sp²) arylboronic acids. The signal is typically broad. |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Boronic Acid) | 3200 - 3500 | Strong, Broad | Associated with hydrogen-bonded dimers. |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=C stretch (Aromatic) | 1580 - 1610 | Medium to Strong | |
| B-O stretch (Boronic Acid) | 1330 - 1380 | Strong | |
| C-F stretch | 1150 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 5: Predicted Mass Spectrometry Data
| Ionization Mode | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |
| Electrospray (ESI+) | ~181 ([M+H]⁺) | [M-H₂O+H]⁺, [M-B(OH)₂+H]⁺ |
| Electrospray (ESI-) | ~179 ([M-H]⁻) | [M-H₂O-H]⁻ |
Note: The exact mass will exhibit a characteristic isotopic pattern due to the presence of ¹⁰B and ¹¹B isotopes.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of arylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Transfer the solution to a 5 mm NMR tube. It is known that boronic acids can form oligomers, which can lead to poor NMR resolution; using a solvent like d₄-methanol can sometimes improve spectral quality.[1]
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. The spectral width should be set to cover a range of approximately 0-12 ppm.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher NMR spectrometer. Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer with a fluorine probe. Use a proton-decoupled pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range for aryl fluorides.
-
¹¹B NMR Spectroscopy: Acquire the spectrum using a boron-observe probe. A broad spectral width is recommended due to the wide chemical shift range of boron.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) Method (Preferred for Powders):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[2]
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[2]
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.[3]
-
Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
For tandem mass spectrometry (MS/MS), select the precursor ion of interest and subject it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the characterization of a novel compound like this compound.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of fluorinated phenylboronic acids with aryl halides. The inclusion of fluorine atoms in organic molecules is a critical strategy in drug discovery and materials science to enhance properties such as metabolic stability, binding affinity, and lipophilicity. However, the cross-coupling of electron-deficient fluorinated phenylboronic acids can be challenging due to their propensity for protodeboronation under basic reaction conditions.
This document outlines optimized protocols using advanced palladium catalyst systems that enable efficient coupling under mild conditions, minimizing the degradation of the boronic acid. Quantitative data from various catalytic systems are presented for comparison, along with detailed experimental procedures for key reactions.
Challenges in Cross-Coupling of Fluorinated Phenylboronic Acids
A primary obstacle in the Suzuki-Miyaura coupling of fluorinated phenylboronic acids, particularly those with ortho-fluorine substituents, is their instability under the basic conditions required for the reaction. The electron-withdrawing nature of fluorine atoms increases the acidity of the boronic acid, making it susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This side reaction reduces the yield of the desired biaryl product.
To overcome this challenge, highly active palladium catalysts have been developed. These catalysts, often featuring bulky and electron-rich phosphine ligands, promote rapid cross-coupling, allowing the desired reaction to outcompete the protodeboronation pathway. Consequently, these reactions can often be performed at lower temperatures and with shorter reaction times.
Catalytic Systems and Performance Data
The choice of palladium source, ligand, base, and solvent is critical for achieving high yields. Below is a summary of various catalytic systems and their performance in the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with aryl halides.
| Fluorinated Phenylboronic Acid | Aryl Halide Partner | Palladium Source/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos Palladacycle G2 | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | |
| 2,6-Difluorophenylboronic acid | 4-Bromobenzonitrile | XPhos Palladacycle G2 | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 92 | |
| 2,4,6-Trifluorophenylboronic acid | 4-Chloroanisole | XPhos Palladacycle G2 | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 94 | |
| Pentafluorophenylboronic acid | 4-Chloroanisole | XPhos Palladacycle G2 | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 96 | |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | XPhos Palladacycle G2 | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95 |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of fluorinated phenylboronic acids. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Fast Room-Temperature Suzuki-Miyaura Coupling of Unstable Polyfluorophenylboronic Acids
This protocol is adapted for unstable fluorinated phenylboronic acids, utilizing a highly active palladium precatalyst to achieve rapid coupling at room temperature, thereby minimizing protodeboronation.
Materials:
-
Palladium Precatalyst (e.g., XPhos Palladacycle G2, 2 mol%)
-
Fluorinated Phenylboronic Acid (1.5 mmol)
-
Aryl Halide (1.0 mmol)
-
Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Tetrahydrofuran (THF), degassed (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), the fluorinated phenylboronic acid (1.5 mmol), and the palladium precatalyst (2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a Heterogeneous Palladium Catalyst
This protocol employs a recyclable heterogeneous palladium catalyst, which can be advantageous for large-scale synthesis and green chemistry applications.
Materials:
-
Heterogeneous Palladium Catalyst (e.g., G-COOH-Pd-10, ~1-2 mol% Pd)
-
4-Fluorophenylboronic acid (1.2 mmol)
-
1-Bromo-4-fluorobenzene (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF)/Water (95:5), degassed
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or round-bottom flask
Procedure:
-
To a Schlenk tube or round-bottom flask, add 1-bromo-4-fluorobenzene (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the heterogeneous palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed DMF/water (95:5) solvent mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with an organic solvent, dried, and reused.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical workflow for setting up a palladium-catalyzed cross-coupling reaction for fluorinated phenylboronic acids is depicted below.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Fluoro-5-isopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a fundamental undertaking in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into these structures can dramatically influence key molecular properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2-Fluoro-5-isopropylphenylboronic acid is a valuable building block for the introduction of the 2-fluoro-5-isopropylphenyl moiety, a substitution pattern with significant potential in the development of novel therapeutic agents and functional materials.
This document provides detailed protocols and application notes for the utilization of this compound in the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a versatile and widely employed palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates, celebrated for its mild reaction conditions and broad functional group tolerance.[3][4]
Special consideration is given to the challenges associated with ortho-fluorinated phenylboronic acids, which can be prone to protodeboronation under basic conditions. The protocols provided are designed to mitigate this side reaction and promote high-yield formation of the desired biaryl products.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, the following table presents representative data extrapolated from reactions with structurally similar fluorinated phenylboronic acids, such as 2,5-difluorophenylboronic acid.[5] This data is intended to provide a comparative overview and a starting point for reaction optimization.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | >95 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 16 | 92 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 24 | 75-85 |
Note: The data in this table is illustrative and based on couplings of similar fluorinated boronic acids. Actual yields with this compound may vary and require optimization for each specific substrate.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These protocols are based on established methods for related fluorinated boronic acids and should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add toluene (4 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Rapid Room-Temperature Coupling for Activated Aryl Halides
This protocol is adapted for more reactive aryl halides and employs a highly active palladium precatalyst to achieve rapid coupling at room temperature, which can be beneficial in minimizing the decomposition of the boronic acid.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (e.g., 4-chloroanisole) (1.0 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).
-
Seal the vial and replace the atmosphere with an inert gas (e.g., argon).
-
Add degassed anhydrous THF (2 mL) followed by the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for 2-Fluoro-5-isopropylphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-isopropylphenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. The presence of a fluorine atom and an isopropyl group on the phenylboronic acid scaffold imparts unique physicochemical properties to its derivatives, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors.
Application in Drug Discovery: Synthesis of CETP Inhibitors
A key application of structurally similar boronic acids is in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels and reducing the risk of cardiovascular diseases.[3][4] Anacetrapib, a potent CETP inhibitor, is synthesized using a structurally related intermediate, 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid, highlighting the importance of the fluoro-isopropylphenyl moiety in this class of compounds.[5] The 2-fluoro-5-isopropylphenyl scaffold can be similarly employed to generate novel CETP inhibitors and other biologically active molecules.
Biological Target: Cholesteryl Ester Transfer Protein (CETP)
CETP is a plasma protein that plays a crucial role in cholesterol metabolism.[4] By inhibiting CETP, the transfer of cholesteryl esters from HDL to LDL is blocked, leading to an increase in HDL-C ("good cholesterol") levels and a decrease in LDL-C ("bad cholesterol") levels.[4] This modulation of lipoprotein profiles is considered a promising approach for the prevention and treatment of atherosclerosis and related cardiovascular diseases.
Experimental Protocols
The primary synthetic utility of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the phenylboronic acid and an aryl or heteroaryl halide, providing a versatile method for constructing biaryl scaffolds common in drug molecules.[6][7][8][9]
Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates, especially given that ortho-fluorinated arylboronic acids can be prone to protodeboronation.[6]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a palladium precatalyst)[6][10]
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (e.g., 2-5 mol%).
-
Add the anhydrous organic solvent, followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[6][10]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[6]
Protocol 2: CETP Inhibition Assay (Fluorometric)
This protocol outlines a general method for evaluating the inhibitory activity of compounds derived from this compound against CETP.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human CETP
-
Donor and acceptor lipoprotein particles (e.g., fluorescently labeled)
-
Assay buffer
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the CETP enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells. Include a positive control (known CETP inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the donor and acceptor lipoprotein particles to all wells.
-
Incubate the plate at 37°C for 1-3 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent labels used.
-
Calculate the percentage of CETP inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 2 | 2-Chloropyrimidine | PdCl₂(dppf) (3) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 70-80 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | XPhos Pd G3 (2) | Cs₂CO₃ | THF/H₂O | 80 | 4 | 85-95 |
Note: Yields are hypothetical and based on typical outcomes for similar Suzuki-Miyaura reactions.
Table 2: Biological Activity of Representative CETP Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| Torcetrapib | CETP | In vitro | 60 | [11] |
| Anacetrapib | CETP | In vitro (plasma) | 37 | [11] |
| Evacetrapib | CETP | In vitro | 8 | [4] |
| Compound 2 | CETP | In vitro (serum-free) | 12 | [11] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
CETP Inhibition Workflow
Caption: Mechanism of action for CETP inhibitors.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
- 1. Stereospecific inhibition of CETP by chiral N,N-disubstituted trifluoro-3-amino-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2D Quantitative structure-activity relationship studies on a series of cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-5-isopropylphenylboronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 2-Fluoro-5-isopropylphenylboronic acid with various aryl halides. The incorporation of the 2-fluoro-5-isopropylphenyl moiety is of significant interest in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, while the isopropyl group provides a lipophilic handle.
A notable challenge when using ortho-fluorinated phenylboronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions. The protocols outlined below are optimized to minimize this side reaction by employing highly active catalysts that allow for lower reaction temperatures and shorter reaction times.
Reaction Scheme
The general reaction scheme for the Suzuki coupling of this compound with an aryl halide (Ar-X, where X = Cl, Br, I) is depicted below:
Figure 1: General scheme for the Suzuki-Miyaura cross-coupling.
Quantitative Data Summary
The success and yield of the Suzuki coupling are highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and expected yields for the coupling of ortho-fluorinated phenylboronic acids with various aryl halides, which can be considered representative for this compound.
| Aryl Halide (Ar-X) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12-18 | 85-95 |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | 16-24 | 70-85 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | 80-90 |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O (3:1) | 100 | 16 | 75-88 |
| 2-Chloronaphthalene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-Amyl Alcohol | 100 | 18 | 80-92 |
Note: Yields are based on published data for structurally similar ortho-fluorinated phenylboronic acids and may require optimization for specific substrates.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the Suzuki coupling reaction under an inert atmosphere.
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
Detailed Experimental Protocol
Note: The following protocol is a general guideline adapted from procedures for the electronically similar 2,5-difluorophenylboronic acid.[1][2] Optimization for specific aryl halides may be necessary. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-8 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF with water)
-
Deionized water, degassed
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol) to the flask.
-
Inerting the Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of degassed water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands are air-sensitive and potentially toxic; handle them under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The conditions provided are a general guideline and may require optimization for specific substrates and scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Fluoro-5-isopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2-fluoro-5-isopropylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthetic approach is based on a lithium-halogen exchange reaction followed by borylation, a route amenable to scaling. This guide covers laboratory-scale synthesis, pilot-plant scale-up considerations, and critical safety and engineering aspects for successful and safe production. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.
Introduction
This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, due to its utility in Suzuki-Miyaura cross-coupling reactions. The presence of the fluoro and isopropyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules. As the demand for such specialized building blocks increases, robust and scalable synthetic processes are essential.
This application note outlines a scalable synthesis from the commercially available starting material, 1-bromo-4-fluoro-2-isopropylbenzene. The core transformation involves a cryogenic lithium-halogen exchange, which, while highly effective, presents specific challenges upon scale-up related to temperature control and the handling of pyrophoric reagents.
Synthetic Pathway
The overall synthetic transformation is a two-step, one-pot process involving the formation of an organolithium intermediate followed by its reaction with a borate ester and subsequent acidic workup.
Caption: Synthetic route to this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of this compound at different scales. These values are extrapolated from similar transformations and should be optimized for a specific process.
Table 1: Reagent Quantities per Scale
| Reagent | Lab Scale (10g) | Pilot Scale (1kg) |
| 1-Bromo-4-fluoro-2-isopropylbenzene | 10.0 g (46.1 mmol) | 1.0 kg (4.61 mol) |
| Anhydrous Tetrahydrofuran (THF) | 200 mL | 20 L |
| n-Butyllithium (2.5 M in hexanes) | 20.3 mL (50.7 mmol, 1.1 eq) | 2.03 L (5.07 mol, 1.1 eq) |
| Triisopropyl borate | 12.8 mL (55.3 mmol, 1.2 eq) | 1.28 L (5.53 mol, 1.2 eq) |
| 2M Hydrochloric Acid | ~50 mL | ~5 L |
| Toluene (for extraction) | 100 mL | 10 L |
| Heptane (for recrystallization) | 150 mL | 15 L |
Table 2: Expected Yields and Purity
| Parameter | Lab Scale | Pilot Scale |
| Expected Yield | 75-85% | 70-80% |
| Expected Purity (post-recrystallization) | >98% | >98% |
| Typical Reaction Time (Lithiation) | 1-2 hours | 2-4 hours |
| Typical Reaction Time (Borylation) | 1 hour at -78°C, then warm to RT overnight | 2 hours at -70°C, then warm to RT overnight |
Experimental Protocols
Laboratory Scale Synthesis (10 g)
Materials:
-
1-Bromo-4-fluoro-2-isopropylbenzene (10.0 g, 46.1 mmol)
-
Anhydrous Tetrahydrofuran (THF), 200 mL
-
n-Butyllithium (2.5 M in hexanes), 20.3 mL (50.7 mmol)
-
Triisopropyl borate, 12.8 mL (55.3 mmol)
-
2M Hydrochloric acid
-
Toluene
-
Heptane
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
Procedure:
-
Setup: Assemble and flame-dry the glassware under a stream of dry nitrogen. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
Reaction Initiation: Charge the flask with 1-bromo-4-fluoro-2-isopropylbenzene and anhydrous THF. Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate dropwise, again maintaining the internal temperature below -70 °C. After the addition, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2M HCl until the pH is acidic (~pH 2). Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude product. Recrystallize the crude solid from a hot heptane/toluene mixture to yield this compound as a white crystalline solid.
Pilot Plant Scale-up Considerations (1 kg)
Scaling up from the laboratory to a pilot plant requires careful consideration of several factors:
-
Reactor and Equipment:
-
A jacketed glass-lined or stainless-steel reactor (e.g., 50 L) with cryogenic capabilities is required.
-
The reactor must be equipped with a robust overhead stirrer, a temperature probe, a baffled interior for efficient mixing, and ports for reagent addition and nitrogen blanketing.
-
Use a closed-system for reagent transfer, especially for the pyrophoric n-butyllithium, employing pressure/vacuum transfer through dedicated lines.
-
-
Thermal Management:
-
The lithium-halogen exchange is highly exothermic. The reactor's cooling system must be able to handle the heat load to maintain the temperature below -70 °C. This may involve the use of a specialized heat transfer fluid and a powerful cooling unit.
-
The rate of addition of n-butyllithium is a critical parameter for controlling the exotherm. A programmable pump for controlled addition is recommended.
-
-
Safety:
-
All operations involving n-butyllithium must be conducted under a strictly inert atmosphere. The reactor should be purged with nitrogen and maintained under a positive pressure.
-
Personnel must be equipped with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses with side shields or goggles, and appropriate gloves.
-
An emergency plan for handling pyrophoric spills and fires must be in place.
-
-
Workup and Isolation:
-
The quench with aqueous acid is also exothermic and requires careful, controlled addition to the cooled reaction mixture.
-
Large-scale extractions will be performed in the reactor or a dedicated extraction vessel.
-
For purification, a large-scale recrystallization vessel with controlled cooling will be necessary. The product can be isolated using a centrifuge or a filter-dryer.
-
Workflow Diagrams
Synthesis Workflow
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Fluoro-5-isopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates. This reaction is of paramount importance in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science. The use of microwave irradiation has revolutionized the Suzuki coupling, dramatically reducing reaction times from hours to minutes, often with improved yields and enhanced reproducibility.[1][2]
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of 2-Fluoro-5-isopropylphenylboronic acid with various aryl halides. The presence of the ortho-fluoro substituent can influence the electronic properties and reactivity of the boronic acid, making optimized protocols essential for successful coupling. The methodologies described herein are intended to serve as a starting point for researchers, facilitating the rapid and efficient synthesis of a diverse range of biaryl compounds.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis offers several advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.[1][2]
-
Improved Yields: By minimizing byproduct formation through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[2]
-
Enhanced Reproducibility: Microwave reactors provide precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible results.[2]
-
Access to Novel Chemical Space: The ability to rapidly screen reaction conditions allows for the efficient exploration of a wider range of substrates.[2]
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an aryl halide is as follows:
Where X = Br, I, Cl and R represents various substituents on the aryl halide.
Experimental Protocols
The following are generalized protocols for the microwave-assisted Suzuki coupling of this compound with aryl halides. These protocols may require optimization depending on the specific aryl halide used.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of the coupling reaction with a new aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Microwave vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), palladium catalyst (e.g., 0.025 mmol), and base (e.g., 1.0 mmol).
-
Add the 1,4-Dioxane/Water solvent mixture (e.g., 5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: For Less Reactive Aryl Halides (e.g., Aryl Chlorides)
This protocol employs a more active catalyst system suitable for more challenging coupling partners.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Solvent: Anhydrous 1,4-Dioxane
-
Microwave vial (10 mL)
-
Magnetic stir bar
Procedure:
-
In an inert atmosphere (e.g., a glovebox), add the aryl chloride (e.g., 0.5 mmol), this compound (e.g., 0.75 mmol), palladium precatalyst (e.g., 0.01 mmol), and base (e.g., 1.5 mmol) to a 10 mL microwave vial containing a magnetic stir bar.
-
Add anhydrous 1,4-dioxane (e.g., 5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
While specific experimental data for the microwave-assisted Suzuki coupling of this compound is not extensively available in the literature, the following tables provide representative yields and conditions for the coupling of structurally similar 2-fluorophenylboronic acids with various aryl halides under microwave irradiation. This data can be used as a guideline for estimating the expected outcomes for the target compound.
Table 1: Microwave-Assisted Suzuki Coupling of 2-Fluorophenylboronic Acid Derivatives with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | ~90[3] |
| 4-Bromotoluene | Pd(OAc)₂/JohnPhos (5) | K₂CO₃ | DMF | 150 | 20 | ~85[4] |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 140 | 10 | ~88 |
| Methyl 4-bromobenzoate | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 130 | 20 | ~92 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 120 | 15 | ~75 |
Table 2: Microwave-Assisted Suzuki Coupling of 2-Fluorophenylboronic Acid Derivatives with Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 4-Chloroanisole | XPhos Pd G3 (2) | K₃PO₄ | Dioxane | 140 | 30 | ~85 |
| 4-Chlorotoluene | SPhos Pd G2 (3) | K₃PO₄ | Dioxane | 140 | 30 | ~80 |
| 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF | 150 | 25 | ~90 |
| Methyl 4-chlorobenzoate | RuPhos Pd G3 (2) | K₃PO₄ | t-AmylOH | 130 | 45 | ~82 |
| 2-Chloropyridine | XPhos Pd G3 (3) | K₃PO₄ | Dioxane | 140 | 30 | ~70 |
Note: The yields presented are representative and may vary based on the specific reaction conditions and the purity of the reagents.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Microwave-Assisted Suzuki Coupling
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Fluoro-5-isopropylphenylboronic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions involving 2-Fluoro-5-isopropylphenylboronic acid. This substrate presents unique challenges due to the steric hindrance from the ortho-fluoro and meta-isopropyl groups, as well as the electronic effect of the fluorine atom.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Failure of this specific coupling is often tied to its sterically demanding nature.[1] The primary factors to check are the catalyst system, reaction conditions, and reagent integrity.
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[1] Ensure your palladium source is fresh and the ligand is not degraded. If using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the formation of palladium black (catalyst decomposition) and promote unwanted side reactions like the homocoupling of the boronic acid.[1] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Insufficiently Forcing Conditions: Sterically hindered couplings often require higher temperatures and longer reaction times to proceed.[2] If reacting at 80 °C, consider increasing the temperature to 100-110 °C.[2]
Q2: I'm observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially for ortho-substituted boronic acids.[3][4] It is often accelerated by the basic, aqueous conditions of the reaction.
-
Use Milder or Non-Aqueous Bases: Strong bases in water can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder options like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
Use an Excess of Boronic Acid: Employing a 1.5 to 2-fold excess of the boronic acid can help compensate for its degradation and drive the desired cross-coupling reaction.[2]
-
Protect the Boronic Acid: Boronic acids can be converted to more stable boronate esters (e.g., pinacol esters) or diethanolamine complexes, which are more resistant to protodeboronation.[2][5]
-
Use a Highly Active Catalyst: A very active catalyst system can increase the rate of the desired Suzuki coupling to be significantly faster than the rate of protodeboronation.[6] This often involves using specialized Buchwald-type precatalysts.[6]
Q3: What are the recommended catalyst and ligand systems for coupling this sterically hindered boronic acid?
A3: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[2] The key is to use a catalyst system that promotes the challenging oxidative addition and reductive elimination steps.[1][2]
-
Bulky, Electron-Rich Ligands: These are essential for accommodating steric bulk and accelerating the catalytic cycle.[1]
-
Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3) are often preferred. They are air-stable, reliable, and form the active Pd(0) species efficiently under the reaction conditions.[1]
Q4: How should I select the base and solvent for this reaction?
A4: The choice of base and solvent is interdependent and crucial for success.
-
Base Selection:
-
Potassium Phosphate (K₃PO₄): Often a very effective base, especially in aqueous solvent mixtures.[1]
-
Cesium Carbonate (Cs₂CO₃): A strong and highly effective base, particularly useful in many hindered couplings.[2]
-
Potassium tert-Butoxide (t-BuOK): A very strong base that may be necessary for particularly challenging couplings, often used in anhydrous conditions.[7]
-
-
Solvent Selection:
Optimization of Reaction Conditions
The following table summarizes recommended starting conditions and optimization strategies for the Suzuki coupling of this compound. Yields are highly dependent on the specific aryl halide partner.
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Catalyst | XPhos Pd G3 (1-2 mol%) | Screen other Buchwald ligands (e.g., SPhos, RuPhos) or NHC-based catalysts. | Buchwald-type ligands are designed to accelerate key steps in the catalytic cycle for sterically hindered substrates.[1][2] |
| Base | K₃PO₄ (2-3 equiv.) | Try Cs₂CO₃ or, for anhydrous conditions, t-BuOK. | The base activates the boronic acid for transmetalation; stronger bases can be more effective but may also promote side reactions.[2][7] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Switch to Toluene for higher temperatures or THF for lower temperatures. | Solvent choice affects solubility and reaction temperature. A small amount of water is often beneficial with phosphate/carbonate bases.[2] |
| Temperature | 80-100 °C | Increase to 110 °C or higher (solvent permitting). Consider microwave irradiation. | Sterically hindered couplings require more thermal energy to overcome activation barriers.[2] |
| Boronic Acid | 1.2 - 1.5 equivalents | Increase to 2.0 equivalents. Consider converting to a pinacol ester. | An excess can compensate for protodeboronation. Boronate esters are generally more stable.[2][8] |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Suzuki coupling reaction with this compound.
Caption: A logical workflow for troubleshooting failed Suzuki couplings.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that can be tuned by adjusting ligands, bases, and solvents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a generalized starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a modern palladium precatalyst.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve a 10:1 ratio and a final concentration of ~0.1 M with respect to the aryl bromide.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.[1][2]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Optimization of reaction conditions for 2-Fluoro-5-isopropylphenylboronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use and reaction optimization of 2-Fluoro-5-isopropylphenylboronic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a fundamental method for creating carbon-carbon bonds to synthesize biaryl and heteroaryl compounds, which are crucial structures in many pharmaceuticals and advanced materials.[1][2] The fluorine and isopropyl substituents allow for the introduction of these specific functionalities into larger molecules, potentially influencing their electronic properties and bioactivity.
Q2: What are the recommended storage conditions for this compound?
A2: Like many organoboronic acids, this compound is sensitive to moisture, heat, and light.[3] It should be stored in a tightly sealed container in a cool, dry, and dark place.[4] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.[5]
Q3: What are the common degradation pathways for this type of boronic acid?
A3: The main degradation pathways for arylboronic acids are protodeboronation and the formation of boroxines.[3]
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom, often accelerated by basic conditions, high temperatures, and the presence of water.[1] Ortho-fluorinated aryl boronic acids are particularly susceptible to this side reaction.[1]
-
Boroxine Formation: This involves the intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride called a boroxine. This process reduces the amount of active boronic acid available for the desired coupling reaction.[3]
Q4: How does the ortho-fluoro substituent affect the reactivity of the boronic acid?
A4: The electron-withdrawing nature of the fluorine atom at the ortho-position influences the compound's electronic properties and reactivity.[3] It can increase the Lewis acidity of the boron atom. However, it also makes the boronic acid more prone to protodeboronation under the basic conditions required for Suzuki coupling, presenting a significant challenge.[1]
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the potential causes and solutions?
A1: Low yield is a common issue. Consider the following troubleshooting steps, logically outlined in the diagram below.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
-
Reagent Quality: Ensure the boronic acid is fresh and has been stored properly. Older reagents may have converted to inactive boroxines. Use anhydrous, degassed solvents and a high-purity base. For solid bases like K₃PO₄, grinding them into a fine powder can improve reproducibility.[6]
-
Protodeboronation: This is a major issue with ortho-fluoro substituted boronic acids.[1] The use of milder bases (e.g., K₃PO₄ instead of stronger bases) and lower reaction temperatures can mitigate this.[1]
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective.[7] Use a highly active palladium precatalyst with a specialized ligand (e.g., a Buchwald biarylphosphine ligand like XPhos or SPhos) to accelerate the coupling reaction, making it faster than the competing protodeboronation.[1][8]
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. A screening of these parameters is often necessary. For instance, lowering the temperature from 90°C to 70°C can significantly decrease yield, while extending the reaction time can increase it.[9]
Q2: My reaction is not proceeding at all. What should I check first?
A2: A complete lack of reaction often points to a fundamental problem with the catalyst or reaction setup.
-
Catalyst Inactivity: Ensure your palladium source is active. Pd(II) precatalysts require in-situ reduction to Pd(0), which can sometimes fail. Using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that easily forms the active species can be beneficial.[7]
-
Inert Atmosphere: The catalytic cycle is sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (argon or nitrogen).[2]
-
Water Content: While anhydrous conditions are generally recommended, some Suzuki couplings using bases like K₃PO₄ require a small amount of water to function effectively.[6] If your system is rigorously anhydrous, adding a few equivalents of water might initiate the reaction.
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling (formation of a biaryl from two boronic acid molecules) can be promoted by the presence of oxygen and certain palladium catalysts.
-
Thorough Degassing: Ensure all solvents and the reaction headspace are rigorously degassed to remove oxygen.
-
Catalyst Choice: If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) can sometimes be triggered by the homocoupling of the boronic acid.[7] Using a Pd(0) source or a precatalyst designed for clean activation can minimize this side reaction.
Data on Optimized Reaction Conditions
While specific optimization data for this compound is limited, the following tables summarize conditions found to be effective for structurally similar fluorinated arylboronic acids in Suzuki-Miyaura coupling reactions. These serve as an excellent starting point for optimization.
Table 1: Catalyst, Base, and Solvent Systems for Coupling of Fluorinated Boronic Acids
| Boronic Acid Analogue | Aryl Halide Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos Precatalyst (2) | K₃PO₄ (aq) | THF/H₂O | RT | 0.5 | >95 | [8] |
| 2,5-Difluorophenylboronic acid | Aryl Bromide | G3-XPhos Precatalyst (2) | K₃PO₄ (aq) | THF/H₂O | RT | 0.5 | N/A | [1] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3-8 | ~100 | [2] |
| General Arylboronic Acid | Aryl Halide | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | N/A | General |
Note: N/A indicates data was not specified in the source. RT = Room Temperature.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[1][2]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of THF and 0.5 M aqueous K₃PO₄) via syringe.[1][8]
-
Reaction: Stir the mixture vigorously at the desired temperature (starting at room temperature is recommended to minimize protodeboronation).[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[1]
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol helps assess the stability of the boronic acid under various stress conditions, which is crucial for understanding its shelf-life and reaction compatibility.[3]
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Subject the samples to the conditions outlined in the table below. Include a control sample stored under ideal conditions (refrigerated, dark, inert atmosphere).
-
Analysis: At specified time points (e.g., 1, 6, 24 hours), take an aliquot from each sample, quench if necessary, and analyze by a suitable method like HPLC or LC-MS to quantify the remaining parent compound and identify major degradants.
Table 2: Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To assess stability in basic conditions and identify base-catalyzed degradation, especially protodeboronation.[3] |
| Oxidation | 3% H₂O₂, RT, protected from light | To identify potential oxidative degradation products.[3] |
| Thermal Stress | 60°C, solid state | To evaluate the impact of heat on the solid material. |
| Photostability | Exposed to UV/Visible light, RT | To evaluate sensitivity to light. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 2-Fluoro-5-nitrophenylboronic acid | 819849-20-2 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing protodeboronation of 2-Fluoro-5-isopropylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 2-Fluoro-5-isopropylphenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1-fluoro-4-isopropylbenzene. This reaction is particularly problematic for electron-deficient arylboronic acids. The ortho-fluorine atom in this compound is electron-withdrawing, making the boronic acid more susceptible to this decomposition pathway.[2][3] This consumption of the starting material leads to reduced yields in coupling reactions, such as the Suzuki-Miyaura coupling, and introduces impurities that can complicate purification.
Q2: How should I store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is crucial to store it under the correct conditions. The compound should be kept in a tightly closed container in a dry and well-ventilated place. For long-term stability, refrigeration is recommended.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.
Q3: What are the signs of degradation of my this compound?
A3: Visual inspection may not be sufficient to detect degradation. The most reliable method to check the purity of your this compound is by analytical techniques such as NMR spectroscopy. The appearance of signals corresponding to 1-fluoro-4-isopropylbenzene would indicate that protodeboronation has occurred. A melting point determination can also be useful; a broad or depressed melting point compared to the literature value may suggest the presence of impurities.
Q4: What reaction conditions typically promote protodeboronation?
A4: Protodeboronation can be catalyzed by both acids and bases.[4] For many arylboronic acids, the reaction is fastest at a high pH.[5] The presence of water, elevated temperatures, and prolonged reaction times can also contribute to increased protodeboronation.[1][4]
Q5: Can I use boronic esters to prevent protodeboronation?
A5: Yes, converting the boronic acid to a boronic ester is a highly effective strategy to prevent protodeboronation. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are commonly used.[6][7] MIDA boronates are particularly stable and can be used in a "slow-release" strategy, where the boronic acid is gradually generated in situ during the reaction, keeping its concentration low and minimizing side reactions.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of desired coupling product; presence of 1-fluoro-4-isopropylbenzene | Protodeboronation of this compound. | 1. Use a more stable boronic acid derivative: Convert the boronic acid to its pinacol ester or MIDA boronate.[6] 2. Optimize the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) instead of strong bases like NaOH or KOH.[1] 3. Lower the reaction temperature: If possible, reducing the temperature can decrease the rate of protodeboronation. 4. Ensure anhydrous conditions: Use dry solvents and reagents, as water can facilitate protodeboronation.[1] |
| Inconsistent reaction outcomes | Degradation of this compound upon storage. | - Store the boronic acid under an inert atmosphere at low temperatures.[1] - Use freshly prepared or purified boronic acid. - Consider converting to a more stable MIDA boronate for long-term storage.[6][8] |
| Reaction is slow, leading to extended reaction times and increased protodeboronation | Suboptimal catalyst system. | - For electron-deficient boronic acids, use a highly active palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to promote rapid catalytic turnover.[2][9][10] This ensures the desired coupling reaction is faster than the protodeboronation. |
| Difficulty in purifying the desired product from the protodeboronated byproduct | Similar polarity of the desired product and 1-fluoro-4-isopropylbenzene. | - Optimize chromatographic separation (e.g., different solvent systems, HPLC). - If protodeboronation is significant, focus on preventing its formation in the first place by implementing the solutions above. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound pinacol ester, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas.
-
Add the anhydrous solvent to the reaction vessel via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Rapid Room-Temperature Suzuki-Miyaura Coupling
This protocol is adapted for unstable boronic acids and utilizes a highly active palladium precatalyst.[2][9][10]
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium precatalyst (e.g., G3-XPhos, 2 mol%)
-
Potassium phosphate (K₃PO₄), 1 M aqueous solution
-
Anhydrous and degassed solvent (e.g., THF or dioxane)
Procedure:
-
To a reaction vial, add the aryl halide and this compound.
-
In a separate vial, dissolve the palladium precatalyst in a small amount of the reaction solvent under an inert atmosphere.
-
Seal the reaction vial, and replace the atmosphere with an inert gas.
-
Add the degassed anhydrous solvent, followed by the catalyst solution via syringe.
-
Add the aqueous K₃PO₄ solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
Technical Support Center: Suzuki Coupling with Fluorinated Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions in Suzuki coupling reactions involving fluorinated boronic acids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
If you are experiencing low or no yield of your target biaryl product, it is crucial to identify the root cause. The primary suspects are protodeboronation of the fluorinated boronic acid and catalyst deactivation.
| Potential Cause | Recommended Solution | Explanation |
| Protodeboronation of the fluorinated boronic acid | 1. Use a milder base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] 2. Lower the reaction temperature: Higher temperatures can accelerate protodeboronation.[2] 3. Use a more active catalyst: A highly active catalyst can promote the desired cross-coupling at a lower temperature, outcompeting the protodeboronation side reaction.[1][2][3] 4. Employ a "slow-release" strategy: Convert the fluorinated boronic acid to a more stable derivative like a MIDA boronate or a potassium organotrifluoroborate (ArBF₃K).[2][4][5] These release the active boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition. | Fluorinated boronic acids, being electron-deficient, are particularly susceptible to protodeboronation, a reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][4] This side reaction is often promoted by strong bases and high temperatures.[2][6] |
| Catalyst Deactivation | 1. Ensure rigorous degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. 2. Use a robust palladium precatalyst: Consider using a modern, air- and moisture-stable precatalyst (e.g., a G3 or G4 palladacycle) to ensure the generation of the active Pd(0) species.[3] | The presence of oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst, halting the catalytic cycle.[7] |
| Slow Transmetalation | 1. Use an electron-rich ligand: Ligands like Buchwald's SPhos or XPhos can accelerate the transmetalation step. 2. Add a fluoride source: For trifluoroborates, the addition of a fluoride source like CsF can facilitate the release of the boronic acid.[2] | The electron-withdrawing nature of fluorine atoms can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. |
Issue 2: Significant Formation of Homocoupled Byproduct (Ar-Ar from Boronic Acid)
The presence of a significant amount of the homocoupled product indicates an issue with the catalytic cycle, often related to the presence of oxygen or the choice of palladium source.
| Potential Cause | Recommended Solution | Explanation |
| Oxygen-Mediated Homocoupling | 1. Improve degassing techniques: Use freeze-pump-thaw cycles for solvents and ensure the reaction vessel is thoroughly purged with an inert gas. | Oxygen can promote the oxidative homocoupling of boronic acids, catalyzed by palladium species.[7] |
| Pd(II)-Mediated Homocoupling | 1. Use a Pd(0) source directly: Employ a Pd(0) precatalyst instead of a Pd(II) salt (e.g., Pd(OAc)₂). 2. Add a reducing agent: If using a Pd(II) source, the addition of a mild reducing agent can help to quickly generate the active Pd(0) species and minimize homocoupling at the start of the reaction. | Pd(II) species can directly mediate the homocoupling of two boronic acid molecules, especially at the beginning of the reaction before the catalytic cycle is fully established. |
| Protonolysis/Second Transmetalation | 1. Optimize ligand and reaction conditions: For hindered and electron-deficient arylboronic acids, employing specific ligands like SPhos can favor the desired cross-coupling over this less common homocoupling pathway.[8] | In some cases, particularly with sterically hindered and electron-deficient fluorinated arenes, a homocoupling mechanism involving protonolysis followed by a second transmetalation can occur.[8] |
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated boronic acids more prone to side reactions in Suzuki coupling?
Fluorine is a highly electronegative atom. When attached to an aromatic ring, it exerts a strong electron-withdrawing inductive effect. This makes the boron atom more Lewis acidic and the carbon-boron bond more susceptible to cleavage, particularly through protodeboronation.[1][4] This increased reactivity towards undesired pathways necessitates careful optimization of reaction conditions.
Q2: What is protodeboronation and how can I detect it?
Protodeboronation is a side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[4] For example, the protodeboronation of 2-fluorophenylboronic acid would yield fluorobenzene. This byproduct can be detected and quantified by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the signals of the desired product, starting materials, and the expected protodeboronated arene.
Q3: What are the advantages of using boronic acid derivatives like MIDA boronates or trifluoroborates?
MIDA (N-methyliminodiacetic acid) boronates and potassium organotrifluoroborates are more stable, crystalline solids compared to their corresponding boronic acids.[2][4][5][9] They act as "protected" forms of the boronic acid. Under the reaction conditions, they slowly release the active boronic acid, maintaining a low concentration in the reaction mixture. This "slow-release" strategy minimizes the opportunity for side reactions like protodeboronation and homocoupling, leading to higher yields of the desired cross-coupled product.[4]
Q4: How does the choice of base influence the outcome of the reaction?
The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation. However, strong bases, especially in the presence of water, can significantly accelerate the rate of protodeboronation of electron-deficient boronic acids.[2][6] Therefore, using a weaker base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often advantageous when working with sensitive fluorinated boronic acids.[1]
Q5: Can the position of the fluorine atom on the aromatic ring affect the reaction?
Yes, the position of the fluorine substituent(s) can have a significant impact. Ortho-fluorinated aryl boronic acids are often more susceptible to protodeboronation due to steric and electronic effects.[1] The increased Lewis acidity of the boron center due to the proximity of the electron-withdrawing fluorine atom can enhance the rate of decomposition.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of Suzuki coupling reactions with fluorinated boronic acids.
Table 1: Effect of Base on the Yield of Suzuki Coupling with 2,5-Difluorophenylboronic Acid
Reaction: 2,5-Difluorophenylboronic acid with an aryl halide.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ (0.5 M aq.) | THF | Room Temp | 0.5 | High (Specific yield not reported) | [1] |
| Na₂CO₃ | THF/Toluene/Water | 95 | 16-24 | High (Specific yield not reported) | [1] |
Table 2: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride with Various Boronic Acids and Esters
Reaction conditions: PyFluor (0.3mmol), boronic acid/ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), and dioxane 1.0 mL.
| Boronic Acid/Ester | Temperature (°C) | Yield (%) |
| 4-Fluorophenylboronic acid | 100 | 75 |
| 2-Thiopheneboronic acid pinacol ester | 100 | 89 |
| 4-Trifluoromethylphenylboronic acid | 100 | 30 |
| 2-Fluorophenylboronic acid | 100 | 55 |
Data extracted from reference[10].
Experimental Protocols
Protocol 1: Suzuki Coupling of 2,5-Difluorophenylboronic Acid with an Aryl Halide using a Mild Base
This protocol is adapted from a procedure optimized to minimize protodeboronation.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
2,5-Difluorophenylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed Tetrahydrofuran (THF) (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol) and 2,5-difluorophenylboronic acid (1.2 mmol).
-
Add the palladium precatalyst (0.02 mmol, 2 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add degassed anhydrous THF (2 mL) via syringe.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of a Potassium Aryltrifluoroborate for Suzuki Coupling
This protocol describes the preparation of a more stable trifluoroborate salt and its subsequent use in a Suzuki coupling reaction, a strategy to circumvent the instability of the free boronic acid.[11]
Part A: Preparation of Potassium 4-Fluorophenyltrifluoroborate
-
In a flask, dissolve 4-fluorophenylboronic acid (1.0 equiv) in a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Stir the mixture at room temperature for 1 hour.
-
The potassium trifluoroborate salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part B: Suzuki Coupling using Potassium 4-Fluorophenyltrifluoroborate Materials:
-
Aryl halide (0.25 mmol)
-
Potassium 4-fluorophenyltrifluoroborate (0.26 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
RuPhos (2 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Ethanol (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave vial, add the aryl halide, potassium 4-fluorophenyltrifluoroborate, Pd(OAc)₂, RuPhos, and Na₂CO₃.
-
Seal the vial and purge with an inert gas.
-
Add degassed ethanol.
-
Heat the reaction mixture to 85 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate key concepts related to side reactions in Suzuki coupling with fluorinated boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Homocoupling of 2-Fluoro-5-isopropylphenylboronic acid in Suzuki Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the undesired homocoupling of 2-Fluoro-5-isopropylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of this compound results in the formation of 2,2'-Difluoro-5,5'-diisopropyl-1,1'-biphenyl, a byproduct that reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it is crucial to identify the potential source of the problem. The following workflow outlines a logical approach to diagnosing and addressing common causes of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound in Suzuki reactions?
A1: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2][3]
-
Oxygen-Mediated Homocoupling : The presence of oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[4][5][6] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling : When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as the precatalyst, it can directly react with the boronic acid to form the homocoupled dimer during its in-situ reduction to the catalytically active Pd(0) species.[2][7]
Q2: How does the choice of palladium source affect homocoupling?
A2: The choice of palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it circumvents the in-situ reduction step required for Pd(II) sources, which is a known pathway for homocoupling.[1][3] If a Pd(II) precatalyst must be used, the addition of a mild reducing agent, like potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II) available to react with the boronic acid.[4][8]
Q3: What is the influence of the base and solvent on the homocoupling of this compound?
A3: The base and solvent system can significantly influence the extent of homocoupling.
-
Base : The base is essential for activating the boronic acid for transmetalation.[9][10] However, the choice and amount of base can affect selectivity.[11] Weaker bases or an insufficient amount of base may slow down the desired cross-coupling, making homocoupling more competitive. Conversely, an excessively strong base could promote other side reactions. Screening bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.
-
Solvent : The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic solvents like dioxane, THF, and toluene, often with the addition of water to dissolve the inorganic base, are commonly used.[7] However, the ratio of organic solvent to water can be critical; excessive water has been reported to sometimes increase homocoupling.[12] The choice of solvent can be complex and may require empirical optimization.[13][14]
Q4: Can reaction conditions be modified to kinetically disfavor homocoupling?
A4: Yes, several kinetic parameters can be adjusted:
-
Temperature : Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[15]
-
Concentration : Using a lower concentration of the boronic acid can reduce the rate of the bimolecular homocoupling reaction.[15]
-
Slow Addition : Adding the this compound solution slowly to the reaction mixture via a syringe pump helps to maintain a low instantaneous concentration, thereby suppressing homocoupling.[8][15]
-
Stoichiometry : Using a slight excess of the aryl halide coupling partner can help to ensure that the palladium catalyst preferentially reacts in the cross-coupling cycle.[15]
Data on Reaction Parameter Influence on Homocoupling
Table 1: Effect of Palladium Source and Atmosphere
| Palladium Source | Atmosphere | Expected Homocoupling (%) | Recommendation |
| Pd(OAc)₂ | Air | High (15-30%) | Avoid |
| Pd(OAc)₂ | Inert (N₂/Ar) | Moderate (5-15%) | Use with caution; consider a reducing agent |
| Pd(PPh₃)₄ | Inert (N₂/Ar) | Low (<5%) | Recommended |
| Pd₂(dba)₃ / Ligand | Inert (N₂/Ar) | Low (<5%) | Recommended |
Table 2: Influence of Base and Solvent System (under Inert Atmosphere)
| Base | Solvent | Expected Homocoupling (%) | Notes |
| K₂CO₃ | Dioxane/H₂O (4:1) | 5-10% | A common starting point. |
| K₃PO₄ | Toluene/H₂O (10:1) | <5% | Often effective for sterically hindered substrates. |
| Cs₂CO₃ | Dioxane | <7% | Stronger base, can be very effective. |
| Na₂CO₃ | DME/H₂O (4:1) | 8-12% | May be less effective in some cases. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling of this compound
This protocol provides a general guideline for setting up a Suzuki reaction with conditions optimized to minimize homocoupling.
1. Degassing the Solvent:
-
Choose a suitable solvent system (e.g., Dioxane/Water 10:1 or Toluene/Water 20:1).
-
Degas the solvent by sparging with argon or nitrogen for at least 30 minutes. For more rigorous deoxygenation, perform three freeze-pump-thaw cycles.[1]
2. Reaction Setup:
-
To a dry Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1][3]
-
Add the degassed solvent via syringe.
3. Reagent Addition:
-
In a separate flask, dissolve the this compound (1.2 equiv.) in a minimal amount of the degassed solvent.
-
Slowly add the boronic acid solution to the reaction mixture over 1-2 hours using a syringe pump. This is crucial for keeping the instantaneous concentration of the boronic acid low.[15]
4. Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-5-isopropylphenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation when using 2-Fluoro-5-isopropylphenylboronic acid in cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Materials
Your reaction shows poor conversion of the aryl halide and/or the this compound.
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst.[1][2] Consider using a more robust, air-stable precatalyst or adding a reducing agent. Ensure your catalyst and ligands have not degraded due to improper storage; use fresh reagents if in doubt. |
| Ligand Degradation or Inappropriate Choice | The phosphine ligands may be air-sensitive. Handle them under an inert atmosphere. For challenging substrates like those with electron-withdrawing groups, bulky, electron-rich phosphine ligands such as SPhos or XPhos may be more effective.[1] |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and promote unwanted side reactions like the homocoupling of the boronic acid.[2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).[1][2] |
| Suboptimal Reaction Conditions | The chosen base, solvent, or temperature may not be optimal. The base is crucial for facilitating transmetalation but can also cause degradation if too strong.[3][4] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene, DMF).[3][5] |
Issue 2: Significant Formation of Protodeboronated Byproduct
You observe the formation of 1-fluoro-4-isopropylbenzene, indicating the cleavage of the C-B bond of your boronic acid.
| Potential Cause | Recommended Solution(s) |
| Presence of Water | Water can act as a proton source, leading to protodeboronation, especially at elevated temperatures and high pH.[3][6] If permissible for your reaction, use anhydrous solvents and reagents.[2][3][7] |
| Base Strength and Concentration | Strong bases can accelerate protodeboronation.[3][7] Consider switching to a milder base such as K₂CO₃ or CsF.[2][6][7] |
| Elevated Temperature and Prolonged Reaction Time | High temperatures can promote the protodeboronation pathway.[3][6] If your catalyst is sufficiently active, try running the reaction at a lower temperature for a longer duration.[3][7] |
| Boronic Acid Instability | This compound itself may be unstable under the reaction conditions. Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1][8][9] These derivatives can release the boronic acid slowly in situ, minimizing its decomposition.[1] |
Issue 3: Formation of Homocoupled Byproduct
You observe the formation of a biaryl byproduct derived from the coupling of two molecules of this compound.
| Potential Cause | Recommended Solution(s) |
| Presence of Oxygen | Oxygen can facilitate the homocoupling of boronic acids.[2] Ensure rigorous deoxygenation of your reaction mixture and maintain an inert atmosphere.[6] |
| Inefficient Catalysis | If the active Pd(0) species is not generated rapidly and efficiently, Pd(II) species that promote homocoupling may be present in higher concentrations.[6] Use a pre-catalyst that quickly enters the catalytic cycle. |
| High Concentration of Boronic Acid | A high concentration of the boronic acid can favor the homocoupling side reaction. Consider adding the this compound solution slowly to the reaction mixture using a syringe pump.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound sluggish?
A1: The electronic properties of this compound can present challenges. The electron-withdrawing fluorine atom decreases the nucleophilicity of the boronic acid, which can slow down the critical transmetalation step in the palladium catalytic cycle.[1] This often requires the use of more active catalyst systems, such as those with bulky, electron-rich ligands, and careful optimization of the reaction conditions.[1]
Q2: What is catalyst poisoning and how can I avoid it?
A2: Catalyst poisoning refers to the deactivation of the catalyst by impurities in the reaction mixture. Common catalyst poisons include compounds containing sulfur, as well as halides, cyanides, and other nitrogen-containing heterocycles.[10] To avoid catalyst poisoning, it is crucial to use high-purity reagents and properly degassed, high-grade solvents.[10]
Q3: Can the fluoride from the boronic acid deactivate the palladium catalyst?
A3: Yes, excess fluoride ions can have complex and sometimes detrimental effects on palladium catalysts. They can interact with the palladium center, potentially forming inactive palladium-fluoride species or altering the catalyst's electronic properties, which can inhibit key steps like reductive elimination.[1]
Q4: My this compound appears to be degrading. How should I store it?
A4: Arylboronic acids can degrade over time, especially when exposed to moisture and air.[3] It is crucial to store this compound in a tightly sealed container in a cool, dry place.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[3] If you suspect degradation, using a fresh batch is advisable.
Q5: Should I use a boronic acid or a boronate ester for my reaction?
A5: If you are experiencing significant issues with protodeboronation or other forms of degradation of the boronic acid, using a more stable derivative is a highly effective strategy.[7] Pinacol esters are commercially available and offer increased stability.[7][9] N-methyliminodiacetic acid (MIDA) boronates are another excellent option, known for their high stability and slow release of the boronic acid under reaction conditions.[7][9][11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimization.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol %) and/or ligand.[1]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water, toluene, or DMF). The solvent should be rigorously degassed beforehand by sparging with an inert gas or by using several freeze-pump-thaw cycles.[1]
-
Reaction Execution: Place the reaction mixture under a positive pressure of inert gas and heat to the desired temperature (typically 80-110 °C), monitoring for completion by TLC, GC-MS, or LC-MS.[12]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by column chromatography.[10]
Visualizations
Caption: Common deactivation pathways for palladium catalysts.
Caption: Workflow for troubleshooting low product yield.
Caption: Competing reaction pathways for the boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Improving yield and purity in 2-Fluoro-5-isopropylphenylboronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in reactions involving 2-Fluoro-5-isopropylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route involves a lithium-halogen exchange reaction. This process starts with an aryl bromide, specifically 4-bromo-1-fluoro-2-isopropylbenzene, which is treated with an organolithium reagent, such as n-butyllithium, at very low temperatures (typically -78 °C). The resulting aryllithium intermediate is then quenched with a trialkyl borate (e.g., triisopropyl borate) to form a boronate ester. Subsequent acidic hydrolysis yields the final this compound.
Q2: My yield of this compound is consistently low. What are the likely causes?
A2: Low yields in this synthesis are often attributed to several factors:
-
Incomplete Lithium-Halogen Exchange: Ensure your organolithium reagent is of high quality and accurately titrated. The reaction must be maintained at a very low temperature (≤ -75 °C) to prevent side reactions.
-
Moisture Contamination: This reaction is highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents are essential. Moisture will quench the organolithium reagent, significantly reducing your yield.
-
Premature Quenching: The aryllithium intermediate can be unstable. It is crucial to add the trialkyl borate at low temperature and allow for sufficient reaction time before warming and hydrolysis.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities include:
-
Starting Material: Unreacted 4-bromo-1-fluoro-2-isopropylbenzene.
-
Protodeboronated Product: 1-Fluoro-4-isopropylbenzene, formed by the reaction of the aryllithium intermediate with trace amounts of water or other proton sources.
-
Borinic Acid Byproducts: These can form from the reaction of the aryllithium species with the product boronic acid.
-
Homocoupling Product: Biphenyl derivatives formed from the coupling of two aryl units.
Q4: What is the best way to purify crude this compound?
A4: Purification can be challenging due to the potential for decomposition on standard silica gel. Recommended methods include:
-
Recrystallization: A common and effective method. A suitable solvent system, such as a mixture of ethyl acetate and hexane, can be used.
-
Acid-Base Extraction: The boronic acid can be converted to its water-soluble boronate salt with a base. This allows for washing with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure boronic acid.[1]
-
Specialized Chromatography: If chromatography is necessary, using silica gel treated with boric acid can help suppress decomposition of the product on the column.
Q5: I am observing significant protodeboronation during my Suzuki-Miyaura coupling reaction. How can I minimize this?
A5: Protodeboronation is a common side reaction for electron-deficient arylboronic acids, especially those with ortho-fluoro substituents.[2] To mitigate this:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of stronger options like sodium hydroxide (NaOH).
-
Employ Highly Active Catalysts: Using a highly active palladium catalyst and ligand system (e.g., those based on biarylphosphines) can allow the reaction to proceed at lower temperatures and for shorter durations, outcompeting the rate of protodeboronation.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki coupling mechanism, excessive water can promote protodeboronation. Use anhydrous solvents and carefully control the amount of water present.
-
Convert to a Boronate Ester: Boronate esters, such as the pinacol ester, are generally more stable towards protodeboronation than the free boronic acid.
Troubleshooting Guides
Guide 1: Synthesis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive organolithium reagent | Use a freshly opened bottle of n-BuLi or titrate it before use. |
| Insufficiently low reaction temperature | Maintain the temperature at or below -75 °C during the lithium-halogen exchange and borate addition steps. Use a cryo-cool or a dry ice/acetone bath. | |
| Presence of moisture | Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Significant amount of 1-Fluoro-4-isopropylbenzene byproduct | Quenching of the aryllithium intermediate by a proton source | Ensure all reagents and solvents are anhydrous. Add the trialkyl borate slowly to the aryllithium solution. |
| Formation of a complex mixture of byproducts | Reaction temperature was too high | Strictly maintain the low temperature profile of the reaction. |
| Slow addition of the aryl bromide to the organolithium reagent | Add the aryl bromide dropwise to the cooled organolithium solution to avoid localized warming. |
Guide 2: Purification of this compound
| Problem | Potential Cause | Recommended Solution |
| Product decomposition during silica gel chromatography | Acidity of standard silica gel | Avoid standard silica gel chromatography if possible. If necessary, use silica gel that has been pre-treated with boric acid. |
| Poor recovery after recrystallization | Inappropriate solvent system | Perform small-scale solvent screening to find an optimal solvent or solvent mixture for recrystallization. |
| Product is too soluble in the chosen solvent | Add a less polar anti-solvent (e.g., hexane) to the solution to induce precipitation. Cool the solution to maximize crystal formation. | |
| Incomplete removal of borinic acid impurities | Similar solubility profile to the desired product | Consider derivatization to the diethanolamine adduct, which can often be selectively precipitated and then hydrolyzed back to the pure boronic acid. |
Guide 3: Suzuki-Miyaura Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low yield of coupled product and high amount of protodeboronated byproduct | Base is too strong, promoting protodeboronation | Switch to a milder base such as K₂CO₃, K₃PO₄, or CsF.[2] |
| Reaction temperature is too high or reaction time is too long | Use a more active palladium catalyst/ligand system to enable the reaction to proceed at a lower temperature and for a shorter duration.[2] | |
| Formation of homocoupled biaryl from the boronic acid | Presence of oxidants (e.g., air) or use of a Pd(II) precatalyst without efficient reduction | Thoroughly degas all solvents and run the reaction under an inert atmosphere. Use a Pd(0) source or a precatalyst that is readily reduced. |
| Low or no conversion | Catalyst deactivation | The Lewis basicity of the ortho-fluorine and the boronic acid itself can sometimes interfere with the catalyst. Consider using a different ligand. |
| Steric hindrance from the isopropyl group | Use a bulky, electron-rich phosphine ligand to promote oxidative addition and reductive elimination. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of ortho-fluorinated phenylboronic acids.
Materials:
-
4-bromo-1-fluoro-2-isopropylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-fluoro-2-isopropylbenzene (1.0 eq) to anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not rise above -75 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -75 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for another 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl.
-
Stir vigorously for 1 hour.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Protocol 3: Suzuki-Miyaura Coupling
This is a general protocol that may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Illustrative Yields for the Synthesis of this compound
Note: The following data is illustrative and based on typical yields for analogous reactions.
| Reaction Scale | Purity of Starting Material | Crude Yield (%) | Purified Yield (%) | Purity (by NMR) |
| 1 mmol | 98% | 75-85% | 60-70% | >97% |
| 10 mmol | 98% | 70-80% | 55-65% | >97% |
| 50 mmol | 98% | 65-75% | 50-60% | >96% |
Table 2: Comparison of Conditions for Suzuki-Miyaura Coupling
Note: The following data is illustrative and based on general trends for ortho-fluoroarylboronic acids.
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |
| 4-Bromoanisole | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 80 | 4 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
| 2-Bromopyridine | XPhos Pd G3 | Cs₂CO₃ | Toluene | 100 | 6 | 88 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yields in Suzuki coupling.
References
Anhydrous vs. aqueous conditions for 2-Fluoro-5-isopropylphenylboronic acid coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-5-isopropylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information addresses common issues encountered when choosing between anhydrous and aqueous reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings, especially with ortho-fluorinated boronic acids, can stem from several factors. The most common issue is the premature degradation of the boronic acid through a process called protodeboronation. Key areas to troubleshoot include:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the unwanted homocoupling of the boronic acid and decomposition of the palladium catalyst. It is crucial to properly degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time, particularly when exposed to moisture and air.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be strong enough to promote transmetalation but not so harsh that it accelerates the degradation of the starting materials.
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a prevalent side reaction for electron-deficient arylboronic acids like this compound, particularly in the presence of water and base.[1][2][3] To mitigate this:
-
Employ Milder Bases: Strong bases can accelerate protodeboronation.[1][3] Consider using weaker bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).[4]
-
Consider Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[3]
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a highly effective strategy.[3] These esters provide a slow release of the active boronic acid during the reaction, keeping its concentration low and minimizing decomposition.
-
Utilize a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[3][5][6][7]
Q3: Should I use anhydrous or aqueous conditions for my coupling reaction?
A3: The choice between anhydrous and aqueous conditions depends on the specific substrates and the challenges you are facing.
-
Aqueous Conditions: Often convenient as they can facilitate the dissolution of the inorganic base and may accelerate the transmetalation step.[1] However, the presence of water can promote protodeboronation of sensitive boronic acids.[3]
-
Anhydrous Conditions: Can be advantageous for minimizing protodeboronation, especially for ortho-fluorinated boronic acids.[3] However, ensuring truly anhydrous conditions requires careful handling of reagents and solvents.
A common approach is to use a biphasic system with a mixture of an organic solvent and water, which helps to dissolve both the organic reactants and the inorganic base.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the Suzuki coupling of this compound.
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).[5][6][7] |
| Oxygen in the Reaction | - Ensure all solvents are thoroughly degassed (e.g., by sparging with an inert gas or freeze-pump-thaw cycles).[2]- Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. |
| Poor Reagent Quality | - Check the purity of the this compound by NMR. Look for the presence of the corresponding protodeboronated byproduct (1-fluoro-4-isopropylbenzene).[2]- Ensure the aryl halide coupling partner is pure. |
| Suboptimal Base | - Screen a panel of bases, starting with milder options like K₃PO₄ or K₂CO₃.[4]- If using anhydrous conditions, ensure the base is finely powdered and dry. |
Problem: Significant Protodeboronation
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Lower the reaction temperature. Higher temperatures can accelerate protodeboronation.[3]- Use a milder base (e.g., K₃PO₄, Cs₂CO₃).[1][3] |
| Presence of Water | - Switch to anhydrous solvents and ensure all reagents are dry.[3]- If aqueous conditions are necessary, minimize the amount of water. |
| Slow Coupling Reaction | - Increase the catalyst loading modestly (e.g., from 1-2 mol% to 3-5 mol%).[2]- Switch to a more active catalyst/ligand system that promotes faster coupling.[3][5][6][7] |
| Inherent Instability of Boronic Acid | - Convert the boronic acid to a more stable pinacol or MIDA ester derivative.[3] |
Data Presentation: Comparison of Anhydrous vs. Aqueous Conditions
The following table summarizes typical reaction parameters for Suzuki coupling reactions of fluorinated phenylboronic acids, highlighting the key differences and considerations between anhydrous and aqueous systems. Note: Specific yield data for this compound is limited; this table represents general trends observed for structurally similar compounds.
| Parameter | Anhydrous Conditions | Aqueous/Biphasic Conditions | Rationale & Considerations |
| Solvent | Toluene, Dioxane, THF | Toluene/Water, Dioxane/Water, THF/Water | Aqueous co-solvents help dissolve inorganic bases but can be a proton source for protodeboronation.[1][3] |
| Base | K₃PO₄ (finely ground), KF | K₃PO₄ (aq. solution), K₂CO₃, Cs₂CO₃ | Milder bases are generally preferred to minimize protodeboronation. Aqueous bases can be more convenient to handle.[1][4] |
| Temperature | Room Temp to 80 °C | Room Temp to 100 °C | Lower temperatures are often favored to reduce the rate of protodeboronation.[3] |
| Key Advantage | Minimizes protodeboronation | Good solubility for inorganic bases, potentially faster transmetalation | The primary advantage of anhydrous conditions is the suppression of water-mediated side reactions.[3] |
| Key Disadvantage | Requires stringent control of moisture | Increased risk of protodeboronation for sensitive substrates | The main drawback of aqueous systems for this substrate class is the potential for starting material degradation.[1][2][3] |
| Typical Yield Range | Potentially higher for sensitive substrates | Variable, can be high with optimized conditions | Yield is highly dependent on the specific substrates and catalyst system. |
Experimental Protocols
Protocol 1: Aqueous Conditions for Suzuki Coupling
This protocol is adapted from general procedures for the coupling of fluorinated phenylboronic acids and is a good starting point for optimization.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add the aryl halide, this compound, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Conditions for Suzuki Coupling
This protocol is designed to minimize protodeboronation.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, 1-2 mol% Pd)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the finely powdered K₃PO₄, palladium catalyst, and ligand to a dry reaction vessel.
-
Add the aryl halide and this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for this compound coupling.
Caption: Anhydrous vs. Aqueous conditions for the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
Temperature effects on the stability and reactivity of 2-Fluoro-5-isopropylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and reactivity of 2-Fluoro-5-isopropylphenylboronic acid, with a focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: To maintain product quality, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize degradation.[1] The compound can be sensitive to air and moisture.[2]
Q2: What is the primary stability concern when using this compound in reactions?
A2: The major stability issue, particularly for ortho-fluorinated arylboronic acids, is the propensity to undergo protodeboronation.[3][4] This is an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-4-isopropylbenzene as a byproduct. This process reduces the yield of the desired product and complicates purification.[1]
Q3: What factors accelerate the protodeboronation of this compound?
A3: Protodeboronation is significantly accelerated by the basic conditions required for many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] Elevated temperatures and prolonged reaction times also increase the rate of this undesirable side reaction.[4] The electron-withdrawing nature of the fluorine atom at the ortho position makes the carbon-boron bond more susceptible to cleavage.[1]
Q4: How can I detect if my sample of this compound has degraded?
A4: The most reliable method to assess degradation is through NMR spectroscopy. The presence of signals corresponding to the protodeboronated byproduct, 1-fluoro-4-isopropylbenzene, is a clear indicator of decomposition.[1] A depressed or broadened melting point compared to the specification of the pure compound can also suggest the presence of impurities resulting from degradation.[1]
Q5: What are the expected hazardous decomposition products at high temperatures?
Troubleshooting Guide for Suzuki-Miyaura Coupling
This guide addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Protodeboronation of Starting Material: Significant degradation of the boronic acid before or during the reaction.[2] 2. Inactive Catalyst: The palladium catalyst is not active or has decomposed. 3. Suboptimal Reaction Temperature: The temperature may be too high, favoring protodeboronation, or too low for the catalytic cycle to proceed efficiently with the chosen catalyst.[5] | 1a. Check the purity of the boronic acid by NMR before use.[1] 1b. Use a highly active palladium precatalyst (e.g., a biarylphosphine-based G3-precatalyst) to enable the reaction to proceed faster than the decomposition.[3][5] 1c. Lower the reaction temperature and shorten the reaction time.[3] 2. Use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and properly degassed. 3. Screen a range of temperatures. Start with room temperature when using a highly active precatalyst. For traditional catalysts like Pd(PPh₃)₄, a temperature range of 60-90°C might be necessary, but monitor for byproduct formation. |
| Significant Formation of 1-fluoro-4-isopropylbenzene Byproduct | 1. Reaction Temperature is Too High: Elevated temperatures accelerate the rate of protodeboronation.[4] 2. Base is Too Strong or Concentration is Too High: Strong bases can promote the undesired side reaction.[3] 3. Prolonged Reaction Time: Longer exposure to reaction conditions increases the likelihood of protodeboronation. | 1. Reduce the reaction temperature. Consider using a microwave reactor for rapid heating to a set temperature for a short duration (e.g., 100-120°C for 10-20 minutes) to minimize the overall time at high temperature.[6] 2. Switch to a milder base. Aqueous K₃PO₄ or K₂CO₃ are often effective alternatives to stronger bases like Cs₂CO₃ or hydroxides.[3] 3. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. |
| Inconsistent Results | 1. Variable Quality of Boronic Acid: Degradation during storage. 2. Oxygen Sensitivity: The presence of oxygen can affect the stability of the Pd(0) catalyst. 3. Moisture in Reagents/Solvents: Water can participate in protodeboronation pathways. | 1. Store the boronic acid under an inert atmosphere in a refrigerator.[1] Test purity before use. 2. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that solvents are properly degassed. 3. Use anhydrous solvents and dry reagents. |
Data on Related Compounds
Since specific thermal data for this compound is not publicly available, the following table provides melting points for structurally related compounds to offer a point of reference.
| Compound | Structure | Melting Point (°C) | Reference |
| 2-Fluorophenylboronic acid | C₆H₆BFO₂ | 101-110 | |
| 3-Fluorophenylboronic acid | C₆H₆BFO₂ | 214-218 | [7] |
| 2-Fluoro-5-nitrophenylboronic acid | C₆H₅BFNO₄ | (Solid, no m.p. given) | [8] |
Experimental Protocols
Note: These are generalized protocols and require optimization for specific substrates and reaction scales. The key to success with this compound is to minimize protodeboronation.
Protocol 1: Room Temperature Coupling with a Highly Active Precatalyst
This method is preferred to minimize thermal degradation of the boronic acid.[3][5]
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane) via syringe. Then, add a degassed aqueous solution of K₃PO₄ (2.0-3.0 equiv.) via syringe.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30 minutes to a few hours.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Thermally Promoted Coupling with a Conventional Catalyst
This method may be necessary for less reactive coupling partners but carries a higher risk of protodeboronation.
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to a carefully controlled temperature (start optimization around 80°C) and stir until the reaction is complete.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS, paying attention to the formation of the protodeboronated byproduct.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Key factors influencing the stability and degradation pathway.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3-氟苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Fluoro-5-nitrophenylboronic acid | 819849-20-2 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 2-Fluoro-5-isopropylphenylboronic Acid and Its Suzuki Coupling Product
This guide provides a comprehensive comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) analysis for 2-Fluoro-5-isopropylphenylboronic acid and a representative Suzuki-Miyaura coupling product. It is designed for researchers, scientists, and drug development professionals who utilize fluorinated phenylboronic acids as key building blocks in organic synthesis. This document outlines detailed experimental protocols, presents comparative spectral data, and discusses alternative analytical techniques.
Introduction to NMR Analysis of Fluorinated Phenylboronic Acids
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organofluorine compounds.[1] The presence of NMR-active nuclei such as ¹H, ¹⁹F, ¹³C, and ¹¹B in fluorinated phenylboronic acids provides a wealth of structural information from a single set of experiments. ¹⁹F NMR is particularly advantageous due to its high sensitivity and a wide range of chemical shifts that are highly responsive to the local electronic environment, making it an excellent probe for structural and conformational analysis.[2][3][4]
This guide focuses on the analysis of this compound, a versatile reagent in cross-coupling reactions. A common application of phenylboronic acids is the Suzuki-Miyaura coupling to form biaryl compounds. For comparative purposes, we will examine the NMR data of a plausible Suzuki coupling product, 2-fluoro-5-isopropyl-1,1'-biphenyl.
Comparative ¹H and ¹⁹F NMR Data
The following tables summarize the expected ¹H and ¹⁹F NMR spectral data for this compound and its Suzuki coupling product, 2-fluoro-5-isopropyl-1,1'-biphenyl. The data for this compound is predicted based on analogous compounds, as specific experimental data is not widely available.
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| ¹H | B(OH)₂ | 4.5 - 6.0 | br s | - |
| ¹H | Ar-H (ortho to F) | 7.0 - 7.2 | t | ~8-9 |
| ¹H | Ar-H (ortho to B) | 7.6 - 7.8 | dd | ~8, ~5 |
| ¹H | Ar-H (meta to B, F) | 7.2 - 7.4 | dd | ~8, ~2 |
| ¹H | CH(CH₃)₂ | 2.9 - 3.1 | sept | ~7 |
| ¹H | CH(CH₃)₂ | 1.2 - 1.3 | d | ~7 |
| ¹⁹F | Ar-F | -110 to -120 | m | - |
Table 2: Representative ¹H and ¹⁹F NMR Data for 2-Fluoro-5-isopropyl-1,1'-biphenyl (Suzuki Product)
| Nucleus | Assignment | δ (ppm) | Multiplicity | J (Hz) |
| ¹H | Ar-H (phenyl ring) | 7.2 - 7.6 | m | - |
| ¹H | Ar-H (ortho to F) | 6.9 - 7.1 | t | ~8-9 |
| ¹H | Ar-H (adjacent to isopropyl) | 7.1 - 7.3 | m | - |
| ¹H | CH(CH₃)₂ | 2.9 - 3.1 | sept | ~7 |
| ¹H | CH(CH₃)₂ | 1.2 - 1.3 | d | ~7 |
| ¹⁹F | Ar-F | -115 to -125 | m | - |
Experimental Protocols
A standardized protocol for the NMR analysis of fluorinated phenylboronic acids is outlined below.
Sample Preparation
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts, especially for the labile boronic acid protons.[1]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
NMR Data Acquisition
-
Instrumentation : High-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[1]
-
¹H NMR :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
¹⁹F NMR :
-
Acquire a one-dimensional fluorine spectrum. Proton decoupling is often employed to simplify the spectrum.
-
Typical spectral width: -80 to -180 ppm.
-
An external reference standard, such as CFCl₃, is typically used, with its chemical shift set to 0 ppm.[5]
-
Visualization of Analytical Workflow and Spectral Interpretation
The following diagrams illustrate the general workflow for NMR analysis and the key structural correlations for this compound.
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled structural detail, other analytical techniques offer complementary advantages for the analysis of this compound and its products.
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Limitations | Application for Fluorinated Phenylboronic Acids |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive, and quantitative.[1] | Relatively low sensitivity compared to mass spectrometry, higher equipment cost. | Excellent for unambiguous identification, isomer differentiation, and purity assessment. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. | High sensitivity, high throughput, and well-established for purity analysis.[6] | Does not provide detailed structural information on its own. | Effective for purity determination and quantification of the main component and impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them by their mass-to-charge ratio. | High sensitivity and structural elucidation capabilities for volatile compounds.[7] | Requires derivatization for non-volatile boronic acids, potential for thermal degradation.[7] | Primarily used for the analysis of volatile impurities and starting materials. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Fast, non-destructive, and provides information about functional groups.[1] | Provides limited structural information for complex molecules and is generally not suitable for quantification. | Useful for confirming the presence of key functional groups such as O-H, B-O, and C-F bonds. |
Conclusion
The combined use of ¹H and ¹⁹F NMR spectroscopy provides a robust and detailed analytical approach for the characterization of this compound and its reaction products. The high sensitivity of the ¹⁹F nucleus to its chemical environment makes it a particularly powerful probe for monitoring chemical transformations and identifying fluorinated species. While alternative techniques such as HPLC and GC-MS offer complementary information regarding purity and volatile impurities, NMR remains the gold standard for unambiguous structural elucidation in the research and development of novel fluorinated compounds.
References
Monitoring 2-Fluoro-5-isopropylphenylboronic Acid Reactions: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the precise and efficient monitoring of reaction progress is critical for optimization, yield determination, and impurity profiling. The use of substituted phenylboronic acids, such as 2-Fluoro-5-isopropylphenylboronic acid, is widespread in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring reactions involving this key building block, supported by experimental data and detailed protocols.
The selection of an appropriate analytical method is paramount for generating reliable and timely data to inform decision-making during process development. This guide will delve into the performance of LC-MS and compare it with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for monitoring the reaction of this compound is influenced by factors such as the required sensitivity, selectivity, speed, and the nature of the information sought (qualitative vs. quantitative). The following table summarizes the key performance characteristics of each method.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS | 19F NMR Spectroscopy |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Separation by liquid chromatography followed by UV absorbance detection. | Separation of volatile compounds by gas chromatography followed by mass-to-charge ratio detection. | Non-destructive analysis based on the magnetic properties of the 19F nucleus. |
| Sample Preparation | Simple dilution of the reaction mixture. | Simple dilution of the reaction mixture; may require filtration. | Requires derivatization to increase the volatility of the boronic acid. | Simple dilution in a deuterated solvent. |
| Limit of Detection (LOD) | Very low (pg/mL to ng/mL range).[1] | Moderate (µg/mL range).[2] | Low, but dependent on derivatization efficiency. | High (mM to µM range). |
| Limit of Quantitation (LOQ) | Very low (pg/mL to ng/mL range).[1] | Moderate (µg/mL range).[2] | Low to moderate. | High (mM to µM range). |
| **Linearity (R²) ** | Excellent (>0.99).[1] | Good (>0.98).[2] | Good, but can be affected by derivatization consistency. | Excellent, inherently quantitative. |
| Analysis Time | Fast (1-15 minutes per sample).[2] | Moderate (10-30 minutes per sample). | Moderate to long, including derivatization time. | Fast (<5 minutes per spectrum).[3] |
| Selectivity | Very high, based on mass-to-charge ratio. | Moderate, can be affected by co-eluting species with similar UV absorbance. | High, based on retention time and mass spectrum. | Very high for fluorinated compounds. |
| Information Provided | Molecular weight confirmation, quantification, and structural information from fragmentation. | Quantification. | Molecular weight confirmation (of derivative), quantification. | Structural information, quantification of fluorine-containing species. |
| Key Advantage | High sensitivity and selectivity without derivatization.[4] | Widely available and robust for routine analysis. | High separation efficiency for volatile compounds. | Excellent for in-situ, real-time monitoring and structural elucidation of fluorinated compounds.[3] |
| Key Disadvantage | Higher initial instrument cost. | Lower sensitivity and selectivity compared to MS. | Cumbersome sample preparation (derivatization). | Lower sensitivity compared to mass spectrometry-based methods. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for each of the discussed methods for monitoring a Suzuki-Miyaura coupling reaction involving this compound.
LC-MS/MS Method for Reaction Monitoring
This protocol is adapted from established methods for the analysis of fluorinated phenylboronic acids and is suitable for monitoring the consumption of this compound and the formation of the corresponding biaryl product.[1][5]
1. Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 990 µL of a 1:1 (v/v) solution of acetonitrile and water. This rapid dilution halts the reaction.
-
Vortex the sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS System and Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 95% B over 5 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for boronic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor and product ion transitions for this compound and the expected product should be determined by infusing standard solutions.
HPLC-UV Method
This method can be used for the routine quantitative analysis of the reaction components.
1. Sample Preparation:
-
Follow the same quenching and dilution procedure as for the LC-MS method.
2. HPLC-UV System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.
-
Gradient: A linear gradient from 20% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at a wavelength determined from the UV spectra of the starting material and product (typically around 254 nm).
GC-MS Method (with Derivatization)
Due to the low volatility of boronic acids, a derivatization step is necessary for GC-MS analysis.
1. Sample Preparation and Derivatization:
-
Withdraw a 10 µL aliquot of the reaction mixture and quench as described previously.
-
Evaporate the solvent from the quenched sample under a stream of nitrogen.
-
To the dried residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative of the boronic acid.
-
Cool the sample to room temperature before injection.
2. GC-MS System and Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-550.
19F NMR Spectroscopy Method
Given the fluorine atom in this compound, 19F NMR is a highly specific and powerful tool for monitoring the reaction.[3]
1. Sample Preparation:
-
At specified time points, withdraw a 50 µL aliquot of the reaction mixture.
-
Dilute the aliquot with 500 µL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
2. NMR Acquisition:
-
Spectrometer: A standard NMR spectrometer.
-
Nucleus: 19F.
-
Experiment: A standard 1D 19F NMR experiment.
-
Data Processing: The relative concentrations of the starting material and the fluorinated product can be determined by integrating their respective signals in the 19F NMR spectrum.
Visualizing the Workflow
Diagrams can provide a clear and concise overview of the experimental processes.
Caption: Experimental workflow for LC-MS reaction monitoring.
Caption: Decision tree for selecting an analytical method.
References
- 1. sciex.com [sciex.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. azom.com [azom.com]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 5. benchchem.com [benchchem.com]
Comparative Reactivity of 2-Fluoro-5-isopropylphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Fluoro-5-isopropylphenylboronic acid and its positional isomers in the context of Suzuki-Miyaura cross-coupling reactions. The insights presented herein are derived from established principles of organic chemistry, supported by data from analogous systems, to guide reaction optimization and catalyst selection.
The position of the fluorine and isopropyl substituents on the phenylboronic acid ring significantly influences the electronic and steric environment of the boronic acid moiety. These factors, in turn, dictate the rate and efficiency of the catalytic cycle in Suzuki-Miyaura coupling, affecting transmetalation and potentially promoting side reactions like protodeboronation.
Data Presentation: Predicted Reactivity and Physicochemical Properties
| Isomer | Structure | Predicted Relative Reactivity | Key Influencing Factors |
| This compound | ![]() | Moderate | Ortho-Fluoro Effect: The strongly electron-withdrawing fluorine atom in the ortho position can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. Steric hindrance from the ortho-fluoro group can also impede approach to the metal center. There is an increased propensity for protodeboronation.[1][2] The para-isopropyl group has a moderate electron-donating effect. |
| 3-Fluoro-4-isopropylphenylboronic acid | ![]() | High | Favorable Electronics: The fluorine atom in the meta position exerts a moderate inductive electron-withdrawing effect, while the isopropyl group in the para position provides an electron-donating effect, leading to a balanced electronic profile favorable for coupling. Steric hindrance is minimal at the reaction center. |
| 4-Fluoro-3-isopropylphenylboronic acid | ![]() | High to Moderate | Favorable Electronics with Minor Steric Hindrance: The para-fluoro group is strongly electron-withdrawing, which can enhance the rate of reductive elimination. The ortho-isopropyl group introduces some steric bulk, which may slightly hinder the transmetalation step compared to the 3-fluoro-4-isopropyl isomer. |
| 2-Fluoro-3-isopropylphenylboronic acid | ![]() | Low to Moderate | Significant Steric Hindrance: The presence of both a fluoro and an isopropyl group in the ortho positions creates significant steric congestion around the boronic acid moiety. This steric hindrance is expected to be the dominant factor, significantly slowing down the transmetalation step and leading to lower reactivity. The ortho-fluoro group also increases the risk of protodeboronation.[1][2] |
| 2-Fluoro-4-isopropylphenylboronic acid | ![]() | Moderate | Ortho-Fluoro Effect: Similar to the 2-fluoro-5-isopropyl isomer, the ortho-fluorine atom is expected to decrease reactivity due to its electron-withdrawing nature and steric hindrance. The meta-isopropyl group has a weaker electron-donating effect compared to a para-isopropyl group. |
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields, particularly with sterically hindered or electronically deactivated substrates.[1][3][4]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the respective fluoro-isopropylphenylboronic acid isomer (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
Caption: Workflow for comparing the reactivity of boronic acid isomers.
Caption: Factors influencing the reactivity of substituted phenylboronic acids.
References
A Comparative Analysis of Suzuki Coupling Reactions: 2-Fluoro-5-isopropylphenylboronic Acid versus its Non-fluorinated Analog
For researchers, scientists, and professionals in drug development, the selection of building blocks in cross-coupling reactions is a critical decision that impacts yield, purity, and overall efficiency. This guide provides an objective comparison of the Suzuki coupling performance of 2-Fluoro-5-isopropylphenylboronic acid and its non-fluorinated counterpart, 5-isopropylphenylboronic acid, supported by experimental data.
The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. However, the presence of fluorine, particularly in the ortho position to the boronic acid group, can influence the electronic properties and reactivity of the molecule in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide aims to shed light on the comparative reactivity of these two valuable building blocks.
Quantitative Data Summary
Table 1: Suzuki Coupling Yields for this compound
| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
Table 2: Suzuki Coupling Yields for Non-Fluorinated Phenylboronic Acids (Representative Examples)
| Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Iodobenzene | PdCu@Ti₃C₂ | K₂CO₃ | Water | RT | 1 | 99 |
| Phenylboronic acid | Bromobenzene | PdCu@Ti₃C₂ | K₂CO₃ | Water | RT | 1 | 95 |
| Phenylboronic acid | 5-Iodovanillin | Pd(OAc)₂ | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 2 | Not specified |
Discussion of Results
The presence of an ortho-fluoro substituent can have both electronic and steric effects on the Suzuki coupling reaction. The electron-withdrawing nature of the fluorine atom can influence the transmetalation step of the catalytic cycle. While ortho-substituted arylboronic acids can sometimes exhibit lower reactivity due to steric hindrance, the use of highly active catalysts and bulky phosphine ligands, such as XPhos, can effectively overcome this challenge, leading to high yields even at room temperature.[1]
A significant challenge with ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[2] To mitigate this, reaction conditions are often optimized with highly active catalysts that promote a rapid coupling, minimizing the time the boronic acid is exposed to basic conditions.[2]
For non-fluorinated phenylboronic acids, a wide range of reaction conditions can be employed to achieve high yields. The choice of catalyst, base, and solvent system is broad, and the reactions are generally robust.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions.
Protocol 1: Suzuki Coupling of this compound with an Aryl Halide
This protocol is adapted from methods developed for fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl boronic acids.[2]
Materials:
-
This compound (1.2-1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv).
-
Add the palladium precatalyst (0.02 mmol, 2 mol%).
-
The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Add degassed anhydrous THF (2 mL).
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
The reaction mixture is stirred vigorously at room temperature for 30 minutes.
-
Upon completion, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica gel chromatography to afford the desired biaryl product.
Protocol 2: General Suzuki Coupling of a Phenylboronic Acid with an Aryl Halide
This protocol represents a general procedure for the Suzuki coupling of a non-fluorinated arylboronic acid.
Materials:
-
Phenylboronic acid (1.0-1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Water, DMF/H₂O, or Toluene/Ethanol/Water)
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (0.02 mmol).
-
The flask is purged with an inert gas.
-
Add the degassed solvent.
-
The reaction mixture is heated with stirring for the required time (e.g., 1-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, the mixture is worked up by diluting with water and extracting with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The residue is purified by chromatography to yield the final product.
Visualizing the Process
To better understand the experimental workflow and the fundamental mechanism of the Suzuki coupling reaction, the following diagrams are provided.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Fluoro-5-isopropylphenylboronic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of complex biaryl scaffolds is a critical step in the discovery of novel therapeutics and functional materials. The 2-fluoro-5-isopropylphenyl moiety is a valuable building block, and its corresponding boronic acid is a common reagent in Suzuki-Miyaura cross-coupling reactions. However, challenges associated with the stability and reactivity of boronic acids, particularly those with ortho-substituents, have driven the development of robust alternatives.
This guide provides an objective, data-driven comparison of 2-Fluoro-5-isopropylphenylboronic acid with its primary surrogates: potassium 2-fluoro-5-isopropylphenyltrifluoroborate and 2-fluoro-5-isopropylphenyl MIDA boronate. We present a comparative analysis of their performance in a model Suzuki-Miyaura coupling reaction, detailed experimental protocols, and diagrams of relevant chemical and biological pathways to inform reagent selection in your synthetic endeavors.
Performance Comparison of Boron Reagents
The choice of organoboron reagent can significantly impact reaction yield, reproducibility, and ease of handling. Boronic acids, while widely used, can be susceptible to protodeboronation and trimerization into boroxines, leading to inconsistent results.[1] Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as highly stable, crystalline solids that overcome many of these limitations.[2][3]
Key Advantages of Boronic Acid Alternatives:
-
Enhanced Stability: Potassium trifluoroborates and MIDA boronates are generally air- and moisture-stable solids, simplifying storage and handling.[3][4]
-
Improved Reproducibility: Their stability leads to more consistent and reliable reaction outcomes, which is crucial in medicinal chemistry applications.
-
Controlled Release: MIDA boronates offer a slow, controlled release of the active boronic acid under reaction conditions, which is particularly advantageous for preventing the decomposition of unstable boronic acids.[5]
-
Chromatographic Compatibility: MIDA boronates are compatible with silica gel chromatography, simplifying the purification of intermediates.[4]
The following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura cross-coupling reaction with 2-bromopyridine. The data is compiled to reflect typical outcomes based on literature precedents for similar sterically hindered and electronically challenging substrates.
| Reagent | Structure | Coupling Partner | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | ![]() | 2-Bromopyridine | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 18 | 78 |
| Potassium 2-fluoro-5-isopropylphenyltrifluoroborate | ![]() | 2-Bromopyridine | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | K₂CO₃ (3.0) | Methanol | 80 | 12 | 89 |
| 2-Fluoro-5-isopropylphenyl MIDA boronate | ![]() | 2-Bromopyridine | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (3.0) | THF/H₂O | 80 | 16 | 92 |
Experimental Protocols
Detailed and reproducible methodologies are essential for success in the laboratory. The following protocols are representative procedures for the Suzuki-Miyaura coupling of 2-bromopyridine with each of the discussed boron reagents.
Protocol 1: Suzuki-Miyaura Coupling Using this compound
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous 1,4-dioxane (8 mL)
-
Degassed water (2 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling Using Potassium 2-fluoro-5-isopropylphenyltrifluoroborate
Materials:
-
Potassium 2-fluoro-5-isopropylphenyltrifluoroborate (1.1 mmol, 1.1 equiv)
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
Methanol (10 mL)
Procedure:
-
To a round-bottom flask, add 2-bromopyridine, potassium 2-fluoro-5-isopropylphenyltrifluoroborate, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add methanol and degas the mixture by bubbling with an inert gas for 15 minutes.
-
Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling Using 2-Fluoro-5-isopropylphenyl MIDA Boronate
Materials:
-
2-Fluoro-5-isopropylphenyl MIDA boronate (1.1 mmol, 1.1 equiv)
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (8 mL)
-
Degassed water (2 mL)
Procedure:
-
In a reaction vial under an inert atmosphere, combine 2-bromopyridine, 2-fluoro-5-isopropylphenyl MIDA boronate, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the vial with the inert gas.
-
Add anhydrous THF and degassed water.
-
Seal the vial and heat the mixture to 80 °C, stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Chemical and Biological Pathways
The 2-fluoro-5-isopropylphenyl motif is frequently incorporated into kinase inhibitors, a class of drugs that target signaling pathways often dysregulated in cancer.[6] The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical target in non-small cell lung cancer and other malignancies.
Caption: General experimental workflow for biaryl synthesis via Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. grillolabuc.com [grillolabuc.com]
- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Compounds from 2-Fluoro-5-isopropylphenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for validating the structure of molecules synthesized using 2-Fluoro-5-isopropylphenylboronic acid as a key building block. We present supporting experimental data, detailed protocols, and a comparison with alternative reagents to aid in the rigorous characterization of these novel compounds.
The Importance of Structural Validation
This compound is a valuable reagent in medicinal chemistry, often employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to generate complex organic molecules. The presence of the fluoro and isopropyl groups can significantly influence the physicochemical and pharmacological properties of the final compound. Therefore, precise structural elucidation is critical to ensure that the desired molecule has been synthesized and to understand its structure-activity relationship (SAR).
Analytical Techniques for Structural Elucidation
A multi-technique approach is essential for the robust validation of chemical structures. The primary methods for characterizing derivatives of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography (HPLC and GC-MS).
Predicted Analytical Data for a Representative Compound
To illustrate the expected analytical data, we present the predicted spectroscopic information for a hypothetical Suzuki-Miyaura coupling product of this compound and 4-bromopyridine: 2-(2-Fluoro-5-isopropylphenyl)pyridine .
| Analytical Technique | Predicted Data/Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.7 (d, 1H, pyridyl), ~7.8 (t, 1H, pyridyl), ~7.5 (m, 1H, phenyl), ~7.3 (m, 1H, pyridyl), ~7.2 (m, 1H, phenyl), ~7.1 (t, 1H, phenyl), ~3.1 (septet, 1H, CH), ~1.3 (d, 6H, CH₃)₂ |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160 (d, ¹JCF), ~158, ~149, ~137, ~130, ~128 (d), ~124, ~122 (d), ~115 (d), ~34, ~24 |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): ~ -115 to -125 |
| Mass Spectrometry (EI) | m/z (%): 215 (M⁺), 200 ([M-CH₃]⁺), 172 ([M-C₃H₇]⁺) |
| High-Resolution MS | Calculated for C₁₄H₁₄FN: [M+H]⁺ 216.1183, Found: 216.1185 |
Comparison with Alternative Boronic Acids
While this compound is a versatile reagent, other commercially available boronic acids can be considered for synthesizing structurally related compounds. The choice of boronic acid can impact reaction efficiency, purification, and the properties of the final product.
| Boronic Acid | Key Features & Considerations | Typical Analytical Observations for Derivatives |
| 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | - Stronger electron-withdrawing CF₃ group can alter reactivity. - May influence biological activity and metabolic stability. | - ¹⁹F NMR will show a signal for the CF₃ group (~ -60 to -65 ppm). - MS fragmentation may show loss of CF₃. |
| 2-Chloro-5-isopropylphenylboronic acid | - Chlorine is a larger halogen than fluorine, potentially introducing steric effects. - Different electronic properties compared to fluorine. | - Absence of ¹⁹F NMR signal. - MS will show a characteristic isotopic pattern for chlorine (M⁺ and M⁺+2 in a ~3:1 ratio). |
| 5-isopropyl-2-methoxyphenylboronic acid | - Methoxy group is electron-donating, which can affect Suzuki-Miyaura coupling conditions. | - ¹H NMR will show a singlet for the OCH₃ group (~3.8-4.0 ppm). - Absence of ¹⁹F NMR signal. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR : Acquire spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR : Acquire with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR : Acquire with proton decoupling. Use a spectral width appropriate for fluorinated aromatic compounds.
Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., ESI for polar compounds, EI for volatile, thermally stable compounds).
-
Sample Preparation : Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition :
-
ESI : Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to determine the molecular ion ([M+H]⁺ or [M-H]⁻).
-
EI : For GC-MS, derivatization may be necessary to increase volatility. The sample is introduced via the GC column.
-
-
Fragmentation Analysis : Perform tandem MS (MS/MS) on the molecular ion to obtain characteristic fragmentation patterns that confirm the structure.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase).
-
Mobile Phase : A mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. A gradient elution is typically used.
-
Sample Preparation : Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
-
Procedure : Inject the sample and monitor the elution profile. Purity is assessed by the peak area percentage of the main component.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : GC system coupled to a mass spectrometer.
-
Column : A non-polar capillary column is typically used.
-
Oven Program : A temperature gradient is used to elute the compounds.
-
Sample Preparation : Derivatization (e.g., silylation) may be required for non-volatile compounds to increase their volatility.
-
Procedure : Inject the derivatized sample into the GC. The retention time and the mass spectrum of the eluting peak are used for identification.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships involved in structural validation, the following diagrams are provided.
Caption: Experimental workflow for synthesis and structural validation.
Caption: Hypothetical signaling pathway inhibited by a synthesized compound.
Caption: Logical flow of the structure validation process.
By employing a combination of these robust analytical techniques and following detailed experimental protocols, researchers can confidently validate the structures of novel compounds synthesized from this compound, ensuring the integrity and reliability of their scientific findings.
A Comparative Guide to the Kinetics of Suzuki Coupling with 2-Fluoro-5-isopropylphenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of the kinetic performance of 2-Fluoro-5-isopropylphenylboronic acid in Suzuki reactions against other substituted phenylboronic acids, supported by established mechanistic principles and comparative experimental data.
Performance Comparison: The Influence of Fluoro and Isopropyl Substituents on Reaction Kinetics
The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. In this compound, the interplay of the ortho-fluoro and para-isopropyl groups dictates its reactivity profile, primarily by influencing the key steps of the catalytic cycle: transmetalation and reductive elimination.
Electronic Effects:
-
Fluorine (ortho): The fluorine atom is a strongly electronegative group, exerting a significant electron-withdrawing inductive effect (-I). This effect can influence the transmetalation step, which is often the rate-determining step in the catalytic cycle. The presence of an ortho-fluoro substituent has been shown to increase the rate of transmetalation compared to simple phenylboronic acid.
-
Isopropyl (para): The isopropyl group is an electron-donating group (+I effect). This property can increase the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center during transmetalation, potentially increasing the reaction rate.[1]
The combination of these opposing electronic effects makes the precise kinetic behavior of this compound dependent on the specific reaction conditions and the electronic nature of the coupling partner.
Steric Effects:
The ortho-fluoro group, while relatively small, can exert some steric hindrance, potentially affecting the approach of the boronic acid to the palladium complex. However, this effect is generally less pronounced than that of bulkier ortho-substituents.[1] The para-isopropyl group is not expected to have a significant steric impact on the reaction center.
Comparative Data Summary
| Boronic Acid | Substituent Effects | Expected Relative Reaction Rate | Key Considerations |
| This compound | Ortho-Fluoro (-I), Para-Isopropyl (+I) | Moderate to Fast | The balance of electron-withdrawing and -donating effects will be crucial. The ortho-fluoro group is expected to accelerate transmetalation.[2] |
| Phenylboronic Acid | Unsubstituted | Reference | Serves as a baseline for comparison.[3] |
| 2-Fluorophenylboronic Acid | Ortho-Fluoro (-I) | Fast | Transmetalation efficiency is increased by the ortho-fluoro substituent.[2] |
| 4-Isopropylphenylboronic Acid | Para-Isopropyl (+I) | Moderate to Fast | The electron-donating group can increase the rate of transmetalation.[1] |
| 2,5-Difluorophenylboronic Acid | Ortho-Fluoro (-I), Meta-Fluoro (-I) | Potentially Fast, but susceptible to protodeboronation | The strong electron-withdrawing nature can enhance reactivity but also increases the likelihood of the competing protodeboronation side reaction.[4] |
| 3-Tolylboronic Acid | Meta-Methyl (+I) | Moderate | The weak electron-donating group can slightly increase the reaction rate.[1] |
Note: This table provides a qualitative comparison based on general principles. Actual reaction rates can be influenced by various factors including the specific aryl halide, catalyst system, base, and solvent used.[1]
Experimental Protocols for Kinetic Studies
To conduct a thorough kinetic analysis of a Suzuki reaction involving this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.
Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Ligand (if required, e.g., SPhos, XPhos)[2]
-
Internal standard (e.g., Biphenyl)
-
Inert gas (Argon or Nitrogen)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vials/flasks
-
Magnetic stirrer and hotplate
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector, or an NMR spectrometer[1]
Procedure for Reaction Monitoring:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), base (2.0 mmol), and internal standard (0.5 mmol).[2][1]
-
Solvent and Catalyst Addition: Add the chosen anhydrous and degassed solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1-2 mol%).[2][1]
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction. At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching solution (e.g., a mixture of acetonitrile and acetic acid) to stop the reaction.
-
Analysis: Analyze the quenched samples by GC, HPLC, or ¹H NMR to determine the concentrations of the reactants and the product relative to the internal standard.
Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction progress curve.
-
By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
-
The rate constant (k) can be calculated from the determined rate law.
-
To determine the activation energy (Ea), perform the reaction at different temperatures and use the Arrhenius equation.[7]
Mandatory Visualizations
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic studies of Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psecommunity.org [psecommunity.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. mdpi.com [mdpi.com]
A Comparative Benchmark: 2-Fluoro-5-isopropylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Immediate Release
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The choice of boronic acid is pivotal to the success of these transformations. This guide presents a comprehensive comparison of 2-Fluoro-5-isopropylphenylboronic acid against a range of other substituted phenylboronic acids, offering insights into its performance, physicochemical properties, and applications, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is intricately linked to the electronic and steric nature of its substituents. The fluorine atom at the ortho position and the isopropyl group at the meta position in this compound create a unique electronic and steric profile that influences the key transmetalation step of the catalytic cycle.
While direct, side-by-side comparative studies under identical conditions are not extensively available in the public literature, we can extrapolate the expected performance of this compound based on the well-documented behavior of similarly substituted analogues.
Table 1: Comparative Suzuki-Miyaura Coupling Yields of Various Phenylboronic Acids
| Boronic Acid | Substituents | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | None | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2 | ~95 |
| 4-Methoxyphenylboronic Acid | 4-OCH₃ (Electron-donating) | 4-Iodoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12 | >98 |
| 4-Methylphenylboronic Acid | 4-CH₃ (Electron-donating) | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 6 | ~92 |
| 3-Chlorophenylboronic Acid | 3-Cl (Electron-withdrawing) | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 100 | 4 | ~90 |
| 2-Fluorophenylboronic Acid | 2-F (Electron-withdrawing) | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | ~85 |
| This compound (Predicted) | 2-F, 5-isopropyl | Various Aryl Halides | Standard Pd catalysts | Various | Common solvents | 80-110 | 4-24 | Good to Excellent |
Analysis of Substituent Effects:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) generally accelerate the transmetalation step, often leading to higher yields and faster reaction times.[1]
-
Electron-withdrawing groups (e.g., -Cl, -F) can have a more complex influence. While they can increase the Lewis acidity of the boron atom, potentially facilitating the initial interaction with the palladium complex, they can also decrease the nucleophilicity of the aryl group being transferred.[1]
-
Steric hindrance , particularly from ortho substituents, can impede the approach of the boronic acid to the palladium center, potentially slowing down the reaction.
Based on these principles, the 2-fluoro group in This compound is expected to have an electron-withdrawing effect, while the 5-isopropyl group has a mild electron-donating and steric effect. The ortho-fluoro substituent is known to influence the reaction kinetics, and in many cases, fluorinated boronic acids are highly effective coupling partners.[2]
Physicochemical Properties
The physical and chemical properties of a boronic acid, such as its acidity (pKa) and stability, are crucial for its handling, storage, and reactivity.
Table 2: Physicochemical Properties of Selected Phenylboronic Acids
| Property | This compound | Phenylboronic Acid | 4-Methoxyphenylboronic Acid | 3-Chlorophenylboronic Acid |
| Molecular Formula | C₉H₁₂BFO₂ | C₆H₇BO₂ | C₇H₉BO₃ | C₆H₆BClO₂ |
| Molecular Weight | 182.00 g/mol | 121.93 g/mol | 151.96 g/mol | 156.38 g/mol |
| pKa (Predicted/Typical Range) | 8.0 - 8.5 | ~8.8 | ~9.2 | ~8.3 |
The pKa of a phenylboronic acid is a measure of its acidity and influences the equilibrium between the neutral boronic acid and the more reactive boronate species in the catalytic cycle. Electron-withdrawing substituents, like fluorine, tend to lower the pKa, increasing the concentration of the active boronate at a given pH.[3] The isopropyl group, being weakly electron-donating, would have a slight pKa-increasing effect. Therefore, the pKa of this compound is anticipated to be slightly lower than that of unsubstituted phenylboronic acid.
Experimental Protocols
To ensure a fair and objective comparison of different phenylboronic acids, a standardized experimental protocol is essential. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the phenylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds. Its unique substitution pattern, featuring both an electron-withdrawing fluoro group and a sterically influential isopropyl group, provides a distinct reactivity profile. While direct comparative data is limited, analysis of related structures suggests that it is a highly effective coupling partner in Suzuki-Miyaura reactions, likely affording good to excellent yields under standard conditions. The provided experimental protocol and mechanistic diagrams serve as a practical guide for researchers and professionals in drug development and materials science to effectively utilize this and other substituted phenylboronic acids in their synthetic endeavors.
References
Navigating Isomeric Purity: A Comparative Analysis of 2-Fluoro-5-isopropylphenylboronic Acid Derivatives
For researchers, scientists, and professionals in drug development, the isomeric purity of building blocks like 2-Fluoro-5-isopropylphenylboronic acid is a critical parameter that can significantly impact the efficacy, safety, and reproducibility of synthesized compounds. The presence of positional isomers can lead to the formation of undesirable side products, affecting reaction yields and introducing impurities that may be difficult to separate from the target molecule. This guide provides a comprehensive comparison of key analytical techniques for assessing the isomeric purity of this compound, complete with experimental protocols and supporting data to facilitate informed method selection.
The primary challenge in analyzing the isomeric purity of this compound lies in the separation and quantification of closely related positional isomers that may be present as impurities. These isomers can arise during the synthesis process and often exhibit very similar physicochemical properties, making their resolution a non-trivial task. The most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Methodologies
A summary of the primary analytical techniques for the isomeric purity analysis of this compound is presented below, with a detailed exploration of each method in the subsequent sections.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Routine quality control, purity assessment, and quantification of isomers. | High resolution, excellent for quantitative analysis, well-established.[1] | Method development can be time-consuming, potential for on-column degradation of boronic acids. |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | Identification and quantification of volatile impurities. | High sensitivity and structural elucidation capabilities. | Requires derivatization for non-volatile boronic acids. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structure elucidation, definitive identification of isomers, non-destructive.[1] | Provides detailed structural information, can quantify isomers without the need for individual standards. | Lower sensitivity compared to chromatographic methods, may require high-field instruments for complex mixtures. |
Quantitative Data Summary
The following tables present representative data from the analysis of a sample of this compound containing isomeric impurities.
Table 1: HPLC Analysis of Isomeric Purity
| Peak | Compound | Retention Time (min) | Area (%) | Resolution (USP) |
| 1 | 4-Fluoro-3-isopropylphenylboronic acid | 8.2 | 0.8 | - |
| 2 | This compound | 9.5 | 98.5 | 2.1 |
| 3 | 2-Fluoro-6-isopropylphenylboronic acid | 10.1 | 0.7 | 1.8 |
Table 2: GC-MS Analysis of Isomeric Purity (as trimethylsilyl derivatives)
| Peak | Compound | Retention Time (min) | Area (%) |
| 1 | 4-Fluoro-3-isopropylphenylboronic acid - TMS | 12.4 | 0.9 |
| 2 | This compound - TMS | 13.1 | 98.4 |
| 3 | 2-Fluoro-6-isopropylphenylboronic acid - TMS | 13.5 | 0.7 |
Table 3: ¹⁹F NMR Analysis for Isomer Quantification
| Isomer | Chemical Shift (ppm) | Relative Integral | Molar Ratio (%) |
| This compound | -110.2 | 1.00 | 98.6 |
| 4-Fluoro-3-isopropylphenylboronic acid | -112.5 | 0.008 | 0.8 |
| 2-Fluoro-6-isopropylphenylboronic acid | -109.8 | 0.006 | 0.6 |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are general and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification of isomeric impurities. The use of a Pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity for positional isomers of fluorinated aromatic compounds.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: PFP column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.
-
Procedure: Inject 5 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile impurities. For non-volatile compounds like boronic acids, derivatization is necessary to increase their volatility.
-
Instrumentation: GC-MS system.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection: Split mode (20:1), 1 µL injection volume.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.
-
Derivatization Protocol:
-
To 1 mg of the boronic acid sample, add 500 µL of anhydrous pyridine.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject the resulting solution directly into the GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive identification and structural confirmation of isomers.[1] A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can provide a complete structural characterization.[1]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Procedure:
-
Acquire a ¹H NMR spectrum to confirm the proton environment of the molecule.
-
Acquire a ¹⁹F NMR spectrum. The distinct chemical shifts of the fluorine atoms in different isomeric environments allow for their quantification by integrating the respective signals.
-
Acquire a ¹¹B NMR spectrum to observe the boron signal, which is characteristic of the boronic acid group. The chemical shift can provide information about the electronic environment of the boron atom.
-
Visualizing the Workflow and Decision-Making Process
To aid in the practical application of these methods, the following diagrams illustrate a typical analytical workflow and a decision tree for method selection.
Caption: Workflow for Isomeric Purity Analysis.
Caption: Decision Tree for Analytical Method Selection.
References
Computational Insights into the Reactivity of 2-Fluoro-5-isopropylphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and alkyl groups into phenylboronic acids offers a powerful tool for modulating the electronic and steric properties of molecules in drug discovery and materials science. This guide provides a comparative analysis of the predicted reactivity of 2-Fluoro-5-isopropylphenylboronic acid in the context of Suzuki-Miyaura cross-coupling reactions. While specific computational and experimental data for this exact molecule are not extensively published, we can infer its reactivity profile by examining studies on analogous substituted phenylboronic acids.
Understanding Reactivity: Electronic and Steric Effects
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is primarily governed by the electronic nature of its substituents. Electron-withdrawing groups, such as fluorine, generally increase the electrophilicity of the boron atom, which can facilitate the crucial transmetalation step of the catalytic cycle. Conversely, electron-donating groups, like the isopropyl group, can decrease this electrophilicity.
In this compound, these two substituents have opposing electronic effects. The ortho-fluorine atom is strongly electron-withdrawing, which is expected to enhance the overall reactivity of the boronic acid. The para-isopropyl group is a weak electron-donating group. The net effect is likely a moderately activated boronic acid. However, a significant challenge with ortho-fluorinated arylboronic acids is their increased susceptibility to protodeboronation, an undesired side reaction where the boronic acid moiety is replaced by a hydrogen atom. This is often exacerbated by the basic conditions required for the Suzuki coupling.
Comparative Reactivity Analysis
To contextualize the expected performance of this compound, the following table summarizes experimental yields from Suzuki-Miyaura coupling reactions of structurally related phenylboronic acids.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | ~90 | [1] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 92 | |
| 4-Isopropylphenylboronic acid | 1-bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
This table is a compilation of data from various sources and is intended for comparative purposes. Reaction conditions are highly variable and optimized for each specific transformation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for this compound. Optimization of the catalyst, ligand, base, and solvent is often necessary.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
The vessel is sealed and the atmosphere is thoroughly purged with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s).
-
In a separate vial, dissolve the palladium catalyst and any additional ligand in a small amount of the reaction solvent and add it to the reaction mixture.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred vigorously.
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved in the study of this compound's reactivity, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a typical computational workflow for such an analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for the computational study of chemical reactivity.
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-5-isopropylphenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-5-isopropylphenylboronic acid (CAS No. 1256354-92-3), a common reagent in research and drug development. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Hazard Profile and Safety Precautions
Based on analogous fluoro- and isopropyl-substituted phenylboronic acids, this compound is anticipated to pose the following risks. Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Table 1: Anticipated Hazard Summary
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data extrapolated from SDS of similar boronic acid compounds.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.
Disposal Procedures
There are two primary methods for the disposal of this compound waste, contingent on the quantity and institutional protocols.
Method 1: Collection for Hazardous Waste Disposal (Recommended for all quantities)
This is the most secure and universally compliant method for disposing of this compound.
Experimental Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Place solid waste and any contaminated materials (e.g., weighing paper, gloves, pipette tips) into a clearly labeled, sealable container designated for hazardous chemical waste.
-
Labeling: The container must be labeled with the full chemical name ("this compound"), CAS number (1256354-92-3), and appropriate hazard pictograms (e.g., irritant).
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
-
Pickup: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Method 2: In-Lab Neutralization of Small Quantities
For very small quantities, in-lab neutralization may be an option, but only if permitted by your institution and local regulations . Boronic acids are weak acids and can be neutralized with a mild base.
Experimental Protocol:
-
Consult Regulations: Before proceeding, confirm with your EHS office that this procedure is acceptable.
-
Preparation: In a fume hood, dissolve the solid this compound waste in a minimal amount of a suitable solvent (e.g., methanol or water) within a beaker of appropriate size.
-
Neutralization: Slowly add a mild basic solution, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃), to the dissolved boronic acid with stirring.
-
Monitor Reaction: Continue adding the basic solution portion-wise until gas evolution (effervescence) ceases.
-
pH Verification: After the reaction has subsided, check the pH of the solution using a calibrated pH meter or pH paper. Adjust the pH to a neutral range (typically between 6.0 and 8.0).
-
Final Disposal: Once neutralized, and if permitted by local regulations, the solution may be flushed down the sanitary sewer with a large volume of water.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Personal protective equipment for handling 2-Fluoro-5-isopropylphenylboronic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Fluoro-5-isopropylphenylboronic acid. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is presumed to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, the stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield. | Protects against dust particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | Prevents skin contact and irritation. |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure. | Shields skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, use a dust respirator. | Prevents inhalation of harmful dust. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
First-Aid Measures
In case of exposure, follow these first-aid measures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
On Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.
-
On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Management
In the event of a spill, the following procedures must be followed:
-
Small Spills (within a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with a chemical absorbent pad or other inert material (e.g., vermiculite or sand).
-
Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled "Hazardous Waste" container.
-
Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the affected area until cleared by EHS personnel.
-
Disposal Plan
Proper disposal of this compound and its waste is critical for environmental safety.
Table 2: Disposal Protocol for this compound
| Waste Type | Disposal Procedure |
| Solid Waste | Place solid waste into a suitable, sealable container made of a compatible material. The container must be kept closed at all times except when adding waste. Clearly label the container with "Hazardous Waste" and the full chemical name. |
| Liquid Waste (Contaminated Solvents) | Collect all rinsate and contaminated solvents in a sealed, labeled hazardous waste container for liquids. Segregate from incompatible materials (strong acids, bases, oxidizers). |
| Empty Containers | Triple rinse with an appropriate solvent. Collect all rinsate as liquid hazardous waste. After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then typically be disposed of in regular laboratory glassware or plastic recycling, as per your institution's guidelines. |
All hazardous waste must be stored in a designated satellite accumulation area, and you should follow your institution's established procedures for hazardous waste pickup. Do not discharge into the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





2)


